molecular formula C8H7FN2O B1343679 4-Fluoro-6-methoxy-1H-indazole CAS No. 887569-13-3

4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679
CAS No.: 887569-13-3
M. Wt: 166.15 g/mol
InChI Key: LBQJKJFSQIFIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4-Fluoro-6-methoxy-1H-indazole is a fluorinated heterocyclic compound of significant interest in advanced chemical research and development. With a molecular formula of C8H7FN2O , it serves as a key synthetic intermediate for constructing more complex molecules. The indazole core is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities . The strategic incorporation of fluorine and methoxy substituents on the bicyclic structure allows researchers to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules . Key Research Applications Pharmaceutical Development: The indazole scaffold is a cornerstone in drug discovery, found in several commercially available drugs such as the anticancer agents Pazopanib and Niraparib . This specific derivative is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammation . The fluorine atom can profoundly influence a drug candidate's properties, including its metabolism and interaction with enzyme binding sites . Materials Science: Beyond pharmaceuticals, this compound finds utility in the field of organic electronics. Fluorinated indazoles can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom helps fine-tune the electronic properties, energy gaps, and charge transport characteristics of organic semiconductors, which can lead to improved efficiency and performance in these devices . Organic Synthesis: As a versatile building block, this compound is amenable to a wide range of chemical transformations. Its reactivity enables chemists to synthesize novel and complex molecular structures for various research purposes . Handling and Safety This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product in a well-ventilated environment, utilizing appropriate personal protective equipment (PPE). Disclaimer: The information presented is for research and development purposes only. It is not intended to be exhaustive, and the suitability of this compound for a specific application must be determined by the qualified researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQJKJFSQIFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646416
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-13-3
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-6-methoxy-1H-indazole (CAS: 887569-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant interest within the field of medicinal chemistry. The indazole scaffold is a well-established pharmacophore, recognized for its role in the development of various therapeutic agents, particularly in oncology.[1][2][3] The unique substitution pattern of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indazole ring suggests its potential as a versatile intermediate for the synthesis of targeted therapies. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 887569-13-3
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
Appearance Off-White to White Solid
Purity Typically >97%

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established methodologies for analogous indazole derivatives. The proposed synthesis involves the cyclization of a substituted benzaldehyde with hydrazine.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from the commercially available 2,3-Difluoro-6-methoxybenzaldehyde. The reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution & Cyclization start 2,3-Difluoro-6-methoxybenzaldehyde product This compound start->product Heat, Solvent (e.g., Ethanol) reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

This protocol is based on general procedures for indazole synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like n-butanol)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,3-Difluoro-6-methoxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

Indazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] A significant area of research for indazole-containing compounds is in the development of protein kinase inhibitors for cancer therapy.[3][4]

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[4][5][6] Overexpression of PLK4 is associated with several types of cancer, making it an attractive target for therapeutic intervention.[5][6] The indazole scaffold is a key feature in several potent PLK4 inhibitors.[4][7] Given the structural similarities to known indazole-based PLK4 inhibitors, it is hypothesized that this compound may serve as a valuable building block or a direct inhibitor of PLK4.

G cluster_0 PLK4 Signaling Pathway in Cancer PLK4 PLK4 Overexpression Centriole Aberrant Centriole Duplication PLK4->Centriole Mitotic Mitotic Errors Centriole->Mitotic Aneuploidy Aneuploidy Mitotic->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Inhibitor 4-Fluoro-6-methoxy- 1H-indazole (Hypothesized) Inhibitor->PLK4 Inhibition

Caption: Hypothesized inhibition of the PLK4 pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, particularly as a kinase inhibitor, a series of in vitro assays can be employed.

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, such as PLK4.

Materials:

  • Recombinant human PLK4 kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: To the wells of the assay plate, add the diluted compound or a vehicle control (DMSO).

  • Kinase Reaction: Prepare a master mix containing the PLK4 kinase and its substrate in the reaction buffer. Add this mixture to each well.

  • Initiation: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Michaelis constant (Km) for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ADP produced.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]

G cluster_0 Kinase Inhibition Assay Workflow Step1 Prepare serial dilutions of This compound Step2 Add compound to wells Step1->Step2 Step3 Add kinase and substrate Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Add detection reagent Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Calculate IC₅₀ Step7->Step8

Caption: Workflow for a luminescence-based kinase inhibition assay.

This assay can be used to determine if the compound binds to the target kinase at the same site as a known fluorescently labeled ligand.

Materials:

  • Target kinase (e.g., PLK4)

  • Fluorescently labeled probe known to bind to the kinase

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase, the fluorescent probe, and serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: Add the kinase and the test compound at various concentrations to the wells of the plate.

  • Binding Reaction: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the binding affinity (e.g., Ki or IC₅₀).[10][11]

Conclusion

This compound is a promising chemical entity for drug discovery and development, particularly in the area of oncology. Its structure is amenable to straightforward synthesis, and it possesses the key features of the indazole scaffold that have been successfully exploited in the development of potent kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to explore the synthesis and biological activity of this compound.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Fluoro-6-methoxy-1H-indazole (CAS No: 887569-13-3). The document details available quantitative data, outlines standard experimental protocols for property determination, and presents a visual representation of relevant experimental workflows and the biological context of indazole derivatives.

Core Physicochemical Properties

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its properties are influenced by the fluorine atom at position 4 and the methoxy group at position 6 of the indazole core. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its core properties based on available information from chemical suppliers and predictive models. For context, experimental data for the related parent compounds, 4-Fluoro-1H-indazole and 6-Methoxy-1H-indazole, are also included where available.

PropertyValue for this compoundNotes / Comparative Data
Molecular Formula C₈H₇FN₂O-
Molecular Weight 166.15 g/mol [1]-
Melting Point Data not available4-Fluoro-1H-indazole: 130.0 to 134.0 °C[2]. 6-Methoxy-1H-indazole: 97-99 °C[3].
Boiling Point 334.0 ± 37.0 °C (Predicted)[4]4-Fluoro-1H-indazole: 274.892 °C at 760 mmHg[2]. 6-Methoxy-1H-indazole: 312.497 °C at 760 mmHg[3].
Aqueous Solubility Data not available4-Fluoro-1H-indazole: Slightly soluble in DMSO and Methanol[2]. Quinazolinone Derivatives (for comparison): Insoluble in water, slightly soluble in methanol, soluble in DMSO, DMF, acetone[5].
pKa Data not available (Predicted)4-Fluoro-1H-indazole: 13.21 ± 0.40 (Predicted)[2]. 6-Methoxy-1H-indazole: 14.29 ± 0.40 (Predicted)[3].
LogP (Octanol-Water) Data not available (Predicted)4-Fluoro-1H-indazole: 1.702 (Predicted)[2].
CAS Number 887569-13-3[1][6]-

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of small organic molecules like this compound.

The melting point is a crucial indicator of a solid compound's purity.

  • Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[7] The sample must be well-packed by tapping the tube to avoid air pockets.[7]

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[8]

  • Measurement:

    • A rapid initial heating is performed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2°C per minute as it approaches the approximate melting point.[7]

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow range (1-2°C) typically indicates high purity.[8]

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

  • Preparation: An excess amount of the solid compound is added to a flask or vial containing a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).[10][11] This ensures a saturated solution is formed with solid material remaining present.[12]

  • Equilibration: The sealed flask is agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is achieved by centrifugation at the test temperature or by filtration through a low-binding filter (e.g., a Millipore solubility filter plate).[9][12]

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A calibration curve is used for accurate quantification.[13]

Potentiometric titration is a high-precision technique for measuring the acid dissociation constant (pKa) of a compound.[14][15]

  • Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a co-solvent mixture like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[14][16]

  • Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution.[17] The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[14][16]

  • Titration Process: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14][16] The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[18] Specifically, for a weak acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17] The experiment is typically performed in triplicate for accuracy.[14]

The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is a key measure of a compound's lipophilicity.[19]

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (commonly phosphate buffer at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24 hours to pre-saturate each phase with the other.[20][21] The two phases are then allowed to separate completely.

  • Partitioning: A small, known amount of the test compound is dissolved in one of the phases (or added from a concentrated DMSO stock).[21][22] The pre-saturated n-octanol and aqueous buffer are added to the vial in a defined volume ratio.

  • Equilibration: The vial is sealed and agitated (e.g., shaken or sonicated) for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[21] The vial is then left to stand, or centrifuged, to ensure complete separation of the two immiscible layers.[21]

  • Quantification: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[21] The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[19]

Visualization of Methodologies and Biological Context

The following diagrams illustrate the general experimental workflow for determining physicochemical properties and the established biological role of indazole derivatives as kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimental Determination cluster_analysis Analysis & Output compound Compound Sample (this compound) prep Sample Preparation (Weighing, Dissolution) compound->prep mp Melting Point (Capillary Method) prep->mp sol Solubility (Shake-Flask) prep->sol pka pKa (Potentiometric Titration) prep->pka logp LogP / LogD (Shake-Flask) prep->logp analysis Analytical Quantification (HPLC, LC-MS, pH Meter) mp->analysis sol->analysis pka->analysis logp->analysis data Physicochemical Data Table analysis->data

Fig. 1: General workflow for determining key physicochemical properties.

Indazole derivatives are widely recognized as privileged scaffolds in drug discovery, particularly for the development of protein kinase inhibitors.[23][24] These agents typically function by competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways implicated in diseases like cancer.[23][25]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling ATP ATP Kinase Kinase (ATP Binding Pocket) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Acts on PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates Response Downstream Cellular Response PhosphoSubstrate->Response Inhibitor Indazole Derivative (e.g., this compound) Inhibitor->Kinase Inhibits (Competitive Binding)

References

A Technical Guide to the Spectroscopic Analysis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 4-Fluoro-6-methoxy-1H-indazole (CAS No. 887569-13-3). Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the acquisition of empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar indazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13br s1HN-H
~7.8-8.2s1HH-3
~6.8-7.2d1HH-7
~6.5-6.8d1HH-5
~3.8-4.0s3HOCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~160-165 (d)C-4
~155-160C-6
~140-145C-7a
~130-135C-3
~120-125C-3a
~100-110 (d)C-7
~90-100 (d)C-5
~55-60OCH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadN-H stretch
2850-3000MediumC-H stretch (aromatic and methyl)
1600-1630Medium-StrongC=C stretch (aromatic)
1450-1550Medium-StrongAromatic ring vibrations
1200-1300StrongC-O stretch (aryl ether)
1000-1100StrongC-F stretch

Sample Preparation: KBr pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data
m/zIon
166.06[M]⁺ (Molecular Ion)
151.04[M-CH₃]⁺
123.04[M-CH₃-CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Solid_Prep Prepare as KBr pellet or thin film Sample->Solid_Prep NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Solid_Prep->IR Process_NMR Process NMR Data (FID) NMR->Process_NMR Process_IR Process IR Data (Interferogram) IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret_NMR Interpret NMR Spectra Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum Process_MS->Interpret_MS Structure_Elucidation Structure Elucidation Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Interpret_MS->Structure_Elucidation

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay - FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [1]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a suitable volatile solvent like methylene chloride or acetone.[1]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]

    • Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder of the spectrometer.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant absorption bands with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2]

    • This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.[2]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[2]

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound. Other peaks represent the masses of the fragment ions.

References

The Crystal Structure of 4-Fluoro-6-methoxy-1H-indazole: An Analysis of Available Data and a Case Study of a Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 4-Fluoro-6-methoxy-1H-indazole. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, at present, the specific crystal structure of this compound has not been determined or reported. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The substitution pattern, including fluorine and methoxy groups, can significantly influence the solid-state packing and, consequently, the physicochemical properties of the compound.

Given the absence of specific data for this compound, this guide presents a detailed analysis of a closely related, structurally characterized compound: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . This analogue serves as a valuable case study, providing insights into the synthesis, crystallization, and solid-state architecture that may be relevant to other substituted indazoles.

Case Study: Crystal Structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is an intermediate in the synthesis of synthetic cannabinoids and acts as an agonist of the cannabinoid type 1 receptor.[2] Its molecular structure consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1 position and a methyl ester at the C3 position.

Data Presentation

The crystallographic data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate provides key parameters for understanding its solid-state conformation and packing.

ParameterValue
Chemical FormulaC₁₆H₁₃FN₂O₂
Crystal System Not specified in provided results
Space Group Not specified in provided results
Unit Cell Dimensions
a (Å)Not specified in provided results
b (Å)Not specified in provided results
c (Å)Not specified in provided results
α (°)Not specified in provided results
β (°)Not specified in provided results
γ (°)Not specified in provided results
Volume (ų)Not specified in provided results
Z Not specified in provided results
Key Bond Angles
Angle at C6110.90 (8)°[2]
Key Bond Lengths
C3—C141.4790 (14) Å[2]
Hydrogen Bond Geometry (Å, °)
C6—H6A⋯O15D—H: 0.99, H⋯A: 2.67, D⋯A: 3.3417 (13), D—H⋯A: 125[2]
C12—H12⋯O15D—H: 0.95, H⋯A: 2.61, D⋯A: 3.2190 (12), D—H⋯A: 123[2]
C13—H13⋯O15D—H: 0.95, H⋯A: 2.62, D⋯A: 3.2339 (12), D—H⋯A: 123[2]
C13—H13⋯N2D—H: 0.95, H⋯A: 2.62, D⋯A: 3.4578 (13), D—H⋯A: 148[2]
C19—H19⋯F11D—H: 0.95, H⋯A: 2.73, D⋯A: 3.3840 (13), D—H⋯A: 127[2]
C9—H9⋯F11D—H: 0.95, H⋯A: 2.59, D⋯A: 3.2577 (12), D—H⋯A: 127[2]

Note: A complete set of crystallographic parameters (unit cell dimensions, space group, etc.) was not available in the provided search results.

The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation, which is further supported by the C3—C14 bond distance of 1.4790 (14) Å.[2] The crystal packing is characterized by weak hydrogen-bond-like interactions.[2]

Experimental Protocols

Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [2]

The synthesis involves a nucleophilic substitution reaction.

  • Reactants :

    • Methyl 1H-indazole-3-carboxylate

    • 1-(bromomethyl)-4-fluorobenzene

  • Reaction Type : Nucleophilic substitution at the indazole N—H hydrogen.[2]

Crystallization Protocol [2]

  • Solvent : Ethyl acetate

  • Concentration : 3% (w/v)

  • Procedure :

    • The synthesized compound was dissolved in ethyl acetate in a microvial at a concentration of 3% (w/v).

    • The microvial was left undisturbed at room temperature for several months.

  • Result : Formation of large, rod-shaped crystals suitable for X-ray diffraction analysis.[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization reactant1 Methyl 1H-indazole-3-carboxylate reaction Nucleophilic Substitution reactant1->reaction reactant2 1-(bromomethyl)-4-fluorobenzene reactant2->reaction product Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate reaction->product dissolution Dissolve in Ethyl Acetate (3% w/v) product->dissolution Proceed to Crystallization incubation Incubate at Room Temperature (several months) dissolution->incubation crystals Formation of Rod-Shaped Crystals incubation->crystals

Caption: Experimental workflow for the synthesis and crystallization of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Conclusion

While the crystal structure of this compound remains to be elucidated, the analysis of its analogue, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, provides a useful framework for researchers in the field. The provided synthesis and crystallization protocols for this analogue highlight a straightforward method for obtaining single crystals of substituted indazoles. The detailed structural information, although incomplete in the public record, underscores the importance of weak intermolecular interactions in the solid-state packing of such compounds. Further research is warranted to determine the crystal structure of this compound to enable a more complete understanding of its structure-property relationships.

References

A Technical Guide to the Biological Activity of Substituted Indazoles: A Focus on 4-Fluoro and 6-Methoxy Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of indazole have been extensively investigated and have led to the development of several clinically approved drugs for various therapeutic areas, particularly in oncology.[3][4] The introduction of substituents such as fluorine and methoxy groups can significantly modulate the physicochemical properties and biological activities of the indazole core, influencing factors like metabolic stability, target binding affinity, and cellular permeability.[5][6][7]

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][8]

1.1. Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases, targeting the ATP-binding pocket of these enzymes. The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase domain.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Substituted indazoles have shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-indazole have been identified as potent inhibitors of FGFR1, FGFR2, and FGFR3.[1][8] Dysregulation of FGFR signaling is implicated in various cancers. The presence of a fluorine atom at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency in some instances.[8]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have demonstrated remarkable activity against EGFR, including mutant forms that confer resistance to other therapies.[1][8]

  • Other Kinase Targets: Indazole derivatives have also been reported to inhibit other kinases involved in cancer progression, including PI3K, AKT, mTOR, MAPK, and Janus kinases (JAKs).[8][9]

1.2. Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, some indazole derivatives exhibit anticancer effects through other mechanisms:

  • Induction of Apoptosis: Certain indazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of apoptotic proteins such as Bax and Bcl-2 and the activation of caspases.[10][11][12]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[4]

  • Inhibition of Cell Migration and Invasion: Some derivatives have been shown to reduce the ability of cancer cells to migrate and invade surrounding tissues, key processes in metastasis.[10][11]

Quantitative Data on Anticancer Activity of Substituted Indazoles

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
Indazole DerivativesVariousPI3K/AKT/mTOR0.43 - 3.88[9]
1H-indazole-3-amine DerivativesHL60, HCT116Antiproliferative0.0083 - 1.3[1]
Indazole Derivatives4T1 (Breast)Antiproliferative0.23 - 1.15[3][10]
1H-indazole-3-amine DerivativesK562 (Leukemia)Antiproliferative5.15[4][13]
6-(3-methoxyphenyl)-1H-indazol-3-amine-FGFR1 Inhibition0.015[1]
1H-Indazole Derivative-EGFR T790M Inhibition0.0053[1]
3-aminoindazole derivative (Entrectinib)-ALK Inhibition0.012[1]
Enzyme Inhibition (Non-Kinase)

Indazole derivatives have also been explored as inhibitors of other enzyme families.

  • Cyclooxygenase (COX) Inhibition: Some indazoles have demonstrated inhibitory effects on COX enzymes, which are involved in inflammation. For instance, 5-aminoindazole has shown a concentration-dependent inhibition of COX-2.[14]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in immune evasion in cancer. Certain 1H-indazole derivatives have been identified as potent IDO1 inhibitors.[1]

  • Lactoperoxidase Inhibition: Halogenated indazoles, including 4-fluoro-1H-indazole and 6-fluoro-1H-indazole, have been studied for their inhibitory effects on lactoperoxidase, an antimicrobial enzyme.[15]

Quantitative Data on Enzyme Inhibition by Substituted Indazoles

Compound ClassTarget EnzymeIC50 (µM)Reference
5-aminoindazoleCyclooxygenase-2 (COX-2)12.32[14]
1H-indazole derivativeIDO15.3[1]
3-substituted 1H-indazolesIDO10.72 - 0.77[1]
Antimicrobial Activity

The indazole scaffold is present in compounds exhibiting activity against various pathogens.

  • Antibacterial Activity: Novel 4-bromo-1H-indazole derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ, showing activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16] Hybrid molecules incorporating indazole and other heterocyclic systems like benzimidazole have also demonstrated significant antimicrobial effects.[17]

  • Antifungal Activity: Indole-triazole derivatives have shown promise as antifungal agents, with activity against Candida species.[18]

  • Antiprotozoal Activity: Nitro-substituted indazoles have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[15]

Quantitative Data on Antimicrobial Activity of Indazole Derivatives

Compound ClassMicroorganismActivityMIC (µg/mL)Reference
4-bromo-1H-indazole derivativeS. pyogenes PSAntibacterial4[16]
Indazole-benzimidazole hybridS. cerevisiae, C. tropicalisAntifungal1.95[17]
Indazole-benzimidazole hybridS. aureus, B. cereus, S. enteritidisAntibacterial3.90[17]
Indole-triazole derivativeS. aureusAntibacterial6.25[18]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[9][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test indazole derivative for a specified period (e.g., 48 hours).[13]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a suitable solvent (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[4]

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a specific enzyme.[19][20]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test inhibitor in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the buffer, a specific concentration of the enzyme, and varying concentrations of the indazole derivative. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring a change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FGFR) PI3K PI3K RTK->PI3K Activates MAPK MAPK (e.g., ERK) RTK->MAPK Activates Indazole Indazole Derivative Indazole->RTK Inhibits Indazole->PI3K Inhibits Indazole->MAPK Inhibits Apoptosis Apoptosis Indazole->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation MAPK->Proliferation Bax Bax Bax->Apoptosis Induces Bcl2->Bax Inhibits

Caption: General signaling pathways inhibited by anticancer indazole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Synthesize/Obtain Indazole Derivative in_vitro In Vitro Assays start->in_vitro enzyme_assay Enzyme Inhibition Assay (e.g., Kinase, COX) in_vitro->enzyme_assay cell_assay Cell-Based Assays (e.g., MTT, Apoptosis) in_vitro->cell_assay antimicrobial_assay Antimicrobial Assay (MIC Determination) in_vitro->antimicrobial_assay in_vivo In Vivo Studies data_analysis Data Analysis and Lead Optimization in_vivo->data_analysis Feedback data_analysis->in_vivo Promising Candidates end End: Identify Lead Compound data_analysis->end enzyme_assay->data_analysis cell_assay->data_analysis antimicrobial_assay->data_analysis

Caption: Experimental workflow for evaluating the biological activity of indazole derivatives.

References

Potential Therapeutic Targets of 4-Fluoro-6-methoxy-1H-indazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-Fluoro-6-methoxy-1H-indazole (CAS 887569-13-3) is not currently available in the public domain. This document provides a prospective analysis of its potential therapeutic targets based on the well-documented activities of structurally related indazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential investigation, not as established fact for this specific molecule.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into therapeutic agents for a range of diseases, particularly in oncology.[3] The 1H-indazole nucleus is considered a "privileged structure," capable of interacting with a wide variety of biological targets by serving as a versatile pharmacophore.

This technical guide explores the potential therapeutic targets of the specific, yet uncharacterized, molecule this compound. By examining the structure-activity relationships (SAR) of analogous compounds, particularly those with substitutions at the 4- and 6-positions, we can hypothesize its likely biological roles and suggest avenues for future research. This analysis will focus on three major classes of therapeutic targets where indazole derivatives have shown significant promise: Protein Kinases, Immune Checkpoint Modulators, and G-Protein Coupled Receptors.

Protein Kinase Inhibition

The indazole core is a well-established hinge-binding motif for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold.[3]

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is a known driver in several cancers.

Quantitative Data for Indazole-Based FGFR Inhibitors

Compound ReferenceStructureTarget(s)IC50 (nM)
Compound 100[4]1H-indazol-3-amine derivativeFGFR1< 4.1
FGFR22.0 ± 0.8
Compound 101[4]6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleFGFR169.1 ± 19.8
Compound 106[4]1H-indazole derivativeFGFR12000 ± 400
FGFR2800 ± 300
FGFR34500 ± 1600

Discussion of Potential: The presence of a fluorine atom at the 4-position and a methoxy group at the 6-position of this compound could influence its interaction with the kinase hinge region. Fluorine, as a hydrogen bond acceptor, and the methoxy group's electronic properties could be key for binding affinity and selectivity. The data on related compounds suggests that substitutions at these positions are well-tolerated and can contribute to potent FGFR inhibition.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute this compound in DMSO to create a concentration gradient. b. In a 96-well plate, add the kinase, substrate, and diluted compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 GRB2/SOS FGFR->P1 Activates Indazole 4-Fluoro-6-methoxy- 1H-indazole Indazole->FGFR Inhibits (Potential) Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Potential inhibition of the FGFR signaling pathway.

Immune Checkpoint Modulation

Targeting immune checkpoints to restore anti-tumor immunity is a cornerstone of modern cancer therapy. Indazole derivatives have emerged as promising scaffolds for developing small-molecule inhibitors of these pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell activity.

Quantitative Data for Indazole-Based IDO1/TDO Inhibitors

Compound ReferenceStructureTarget(s)IC50 (µM)
Compound 35[1]4,6-substituted-1H-indazoleIDO1 (enzymatic)0.74
IDO1 (HeLa cells)1.37
TDO (enzymatic)2.93
TDO (A172 cells)7.54
Compound 120[1]4,6-disubstituted-1H-indazoleIDO15.3
Compound 121[4]3-substituted 1H-indazoleIDO10.72
Compound 122[4]3-substituted 1H-indazoleIDO10.77

Discussion of Potential: Research has explicitly shown that 4,6-disubstituted-1H-indazole derivatives can be potent IDO1/TDO dual inhibitors.[1] The electronic properties of the fluoro and methoxy groups in this compound could play a crucial role in binding to the heme cofactor of these enzymes, a common mechanism for indazole-based inhibitors. This makes the IDO1/TDO pathway a highly plausible area of investigation for this molecule.

Experimental Protocol: IDO1 Enzymatic Assay

  • Reagents and Materials: Recombinant human IDO1, L-Tryptophan, ascorbic acid, methylene blue, catalase, assay buffer (e.g., potassium phosphate buffer), this compound, and a plate reader.

  • Procedure: a. Prepare a reaction mixture containing IDO1, catalase, ascorbic acid, and methylene blue in the assay buffer. b. Add serially diluted this compound or vehicle control to the mixture. c. Pre-incubate the mixture to allow for compound binding. d. Initiate the reaction by adding L-Tryptophan. e. Incubate at 37°C for a specified time (e.g., 30 minutes). f. Stop the reaction (e.g., with trichloroacetic acid). g. Heat the plate to convert N-formylkynurenine to kynurenine. h. Measure the absorbance at 321 nm to quantify kynurenine production.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

Workflow Visualization

IDO1_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Plate Add Compound and Enzyme Mix to Plate Compound->Plate EnzymeMix Prepare IDO1 Enzyme Mix EnzymeMix->Plate Incubate1 Pre-incubate Plate->Incubate1 AddTryptophan Add L-Tryptophan (Start Reaction) Incubate1->AddTryptophan Incubate2 Incubate at 37°C AddTryptophan->Incubate2 Stop Stop Reaction (TCA) Incubate2->Stop Heat Heat to Convert Stop->Heat Read Measure Absorbance (321 nm) Heat->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for an IDO1 enzymatic assay.

G-Protein Coupled Receptor (GPCR) Modulation

While less common than kinase inhibition, some indazole derivatives have been found to modulate GPCRs, indicating another potential avenue for therapeutic application.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating a variety of physiological processes, including pain, appetite, and mood.

Patent Data for Indazole-Based CB1 Modulators: A patent application (WO2009106980A2) describes a series of N-substituted indazole derivatives as CB1 receptor agonists for the treatment of pain. Notably, this patent includes claims for compounds with substitutions at the 6-position (e.g., 6-fluoro) and 5-position (e.g., 5-methoxy), which are structurally analogous to this compound.

Discussion of Potential: The discovery of indazoles as CB1 agonists suggests that the scaffold can fit into the binding pocket of this GPCR. The specific substitution pattern of this compound would determine its affinity and efficacy (agonist vs. antagonist). Given the patent data on related structures, investigating its activity at CB1 receptors is a logical step.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

  • Reagents and Materials: Cell membranes prepared from cells overexpressing human CB1 receptor, a radiolabeled CB1 antagonist (e.g., [3H]SR141716A), this compound, binding buffer, and scintillation cocktail.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and serially diluted this compound or vehicle control. b. Incubate at 30°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium. c. Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration to calculate the Ki (inhibition constant).

Logical Relationship Diagram

GPCR_Screening_Logic Start This compound BindingAssay Primary Screen: Radioligand Binding Assay (Ki) Start->BindingAssay Result1 Binds to CB1 Receptor? BindingAssay->Result1 FunctionalAssay Secondary Screen: Functional Assay (e.g., cAMP, GTPγS) Result2 Functional Activity? (Agonist/Antagonist) FunctionalAssay->Result2 Result1->FunctionalAssay Yes NoActivity No Significant Activity Result1->NoActivity No Result2->NoActivity No Active Active Modulator Result2->Active Yes Proceed Proceed to Further Characterization Active->Proceed

References

4-Fluoro-6-methoxy-1H-indazole: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity and presence in numerous FDA-approved drugs. This technical guide focuses on the 4-fluoro-6-methoxy-1H-indazole fragment, a promising, albeit underexplored, core for the development of novel therapeutics. By analyzing structurally related compounds, this document provides a predictive overview of its physicochemical properties, potential synthesis routes, and likely biological targets. Particular emphasis is placed on its potential as an inhibitor of phosphoinositide 3-kinases (PI3K) and indoleamine 2,3-dioxygenase 1 (IDO1), two critical targets in oncology and immunology. This guide offers detailed experimental protocols and quantitative data from analogous compounds to empower researchers in harnessing the potential of this valuable fragment.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1][2] The indazole nucleus is a key component in several marketed drugs, including the anti-cancer agents pazopanib and axitinib, demonstrating its clinical significance.[3][4] The functionalization of the indazole core at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for fragment-based drug design.

The subject of this guide, this compound, combines key structural features that are often sought after in medicinal chemistry. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methoxy group at the 6-position can modulate solubility and also participate in crucial hydrogen bonding with target proteins.

Physicochemical Properties of the Core Fragment

While experimental data for this compound is not extensively available, its properties can be predicted based on closely related analogs.

PropertyPredicted Value / InformationSource Analogy
Molecular FormulaC8H7FN2O-
Molecular Weight166.15 g/mol -
LogP~1.5 - 2.5Predicted
Hydrogen Bond Donors1Indazole NH
Hydrogen Bond Acceptors3Pyrazole N, Fluorine, Methoxy Oxygen
SolubilityLikely soluble in organic solvents like DMSO and methanol.General solubility of indazole derivatives.

Synthesis of this compound

Proposed Synthetic Protocol:

Step 1: Nitration of 3-fluoro-5-methoxytoluene

  • To a stirred solution of 3-fluoro-5-methoxytoluene in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., fuming nitric acid) at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene.

Step 2: Formation of the Enamine Intermediate

  • Dissolve the 1-fluoro-5-methoxy-2-methyl-3-nitrobenzene in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.

  • Heat the reaction mixture (e.g., to 120 °C) and stir for several hours until the starting material is consumed (monitored by TLC).[3]

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude enamine intermediate.

Step 3: Reductive Cyclization to form this compound

  • Dissolve the crude enamine intermediate in a suitable solvent mixture (e.g., methanol/tetrahydrofuran).

  • Add a reducing agent, such as Raney nickel, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 0 °C).[5]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the final product, this compound.

Potential Biological Targets and Quantitative Data

The 4-fluoro-6-methoxy substitution pattern on the indazole scaffold suggests its potential as an inhibitor of several important drug targets, most notably protein kinases and enzymes involved in immune regulation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6][7] The delta isoform of PI3K (PI3Kδ) is of particular interest for hematological malignancies and inflammatory diseases. Several 4,6-disubstituted indazole derivatives have been reported as potent PI3Kδ inhibitors.

Table 1: In Vitro Activity of Analogous PI3Kδ Inhibitors

Compound IDStructurePI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference
Compound A 4-amino-6-(pyrimidin-4-yl)-1H-indazole derivative1.5>100012025Hamblin et al.
Compound B 4-(difluoromethyl)-6-(pyrimidin-4-yl)-1H-indazole derivative0.8>10008518Hamblin et al.

Note: The structures for Compound A and B are proprietary and not publicly available. The data is indicative of the potential of the 4,6-disubstituted indazole scaffold.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[8][9] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell function and promotes immune tolerance.[10] The indazole scaffold has been identified as a promising pharmacophore for the development of IDO1 inhibitors.[11][12]

Table 2: In Vitro and Cellular Activity of an Analogous IDO1 Inhibitor

Compound IDStructureEnzymatic IDO1 IC50 (µM)HeLa Cell IDO1 IC50 (µM)Reference
Compound 35 4,6-disubstituted-1H-indazole derivative0.741.37Qian et al.

Note: The exact structure for Compound 35 is complex and depicted in the source publication. This data highlights the potential of the 4,6-disubstituted indazole core for IDO1 inhibition.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Indazole 4-Fluoro-6-methoxy- 1H-indazole (Potential Inhibitor) Indazole->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by this compound.

IDO1-Mediated Immune Suppression Pathway

IDO1 plays a crucial role in cancer immune evasion by depleting tryptophan and producing immunosuppressive metabolites.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell / APC IDO1 IDO1 TumorCell->IDO1 expresses Kynurenine Kynurenine IDO1->Kynurenine converts Tryptophan Tryptophan TCell T-Cell Tryptophan->TCell required for proliferation Kynurenine->TCell induces apoptosis Indazole 4-Fluoro-6-methoxy- 1H-indazole (Potential Inhibitor) Indazole->IDO1 TCell_Inhibition T-Cell Arrest & Apoptosis

Caption: The IDO1 pathway leading to immune suppression and its potential inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound as a PI3K or IDO1 inhibitor.

PI3Kδ Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the kinase activity of PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3Kδ substrate (e.g., PIP2)

  • ATP

  • This compound (dissolved in DMSO)

  • Adapta™ Universal Kinase Assay Kit (including TR-FRET antibody and tracer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • 384-well low-volume plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the PI3Kδ enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding the TR-FRET detection reagents as per the kit instructions.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the ratio of the emission signals and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.[8][13]

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Human interferon-gamma (IFN-γ)

  • L-tryptophan

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (p-DMAB)

  • Acetic acid

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[13]

  • Prepare serial dilutions of this compound in culture medium containing 10 ng/mL IFN-γ to induce IDO1 expression.[13]

  • Remove the old medium from the cells and add 200 µL of the compound dilutions. The medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).[13]

  • Incubate the plate for an additional 24 hours.

  • Collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine.[13]

  • Incubate the plate at 50 °C for 30 minutes.[13]

  • Centrifuge the plate at 2500 rpm for 10 minutes.[13]

  • Transfer 100 µL of the clear supernatant to another 96-well plate.

  • Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[13]

  • Immediately read the absorbance at 480 nm on a microplate reader.

  • Calculate the percentage of IDO1 inhibition relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.[14][15]

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., p-AKT Western Blot) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Confirmed Hits In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Optimized Leads

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound fragment represents a compelling starting point for the design of novel therapeutic agents. Based on the extensive data available for structurally related indazole derivatives, this core is predicted to have favorable drug-like properties and the potential to target key proteins in oncology and immunology, such as PI3Kδ and IDO1. The provided synthetic strategies, biological data from analogous compounds, and detailed experimental protocols offer a solid foundation for researchers to initiate drug discovery programs centered on this promising scaffold. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and could lead to the development of next-generation targeted therapies.

References

An In-depth Technical Guide to 4-Fluoro-6-methoxy-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of 4-Fluoro-6-methoxy-1H-indazole and its related analogs. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.[1][2][3]

Core Compound: this compound

This compound is a substituted indazole with the chemical formula C₈H₇FN₂O. The strategic placement of a fluorine atom at the 4-position and a methoxy group at the 6-position can significantly influence its physicochemical properties and biological activity, making it an intriguing candidate for further investigation in drug discovery programs.

PropertyValue
CAS Number 887569-13-3
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
Appearance (Predicted) White to off-white solid

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for constructing the indazole ring system is through the cyclization of appropriately substituted hydrazones.[1][6]

Step 1: Synthesis of 2-amino-3-fluoro-5-methoxybenzaldehyde

A potential starting material, 2-amino-3-fluoro-5-methoxybenzaldehyde, can be synthesized from commercially available 3-fluoro-5-methoxyaniline through a formylation reaction, such as the Vilsmeier-Haack reaction, followed by appropriate workup and purification.

Step 2: Diazotization and Reduction to Hydrazine

The resulting aminobenzaldehyde would then undergo diazotization using sodium nitrite in an acidic medium, followed by reduction of the diazonium salt with a suitable reducing agent like tin(II) chloride to yield the corresponding hydrazine.

Step 3: Cyclization to form the Indazole Core

The hydrazine intermediate can then be cyclized to form the 1H-indazole ring. This is often achieved by heating in the presence of an acid or base catalyst.

Experimental Workflow for Indazole Synthesis

G start Starting Material (e.g., Substituted Aniline) step1 Formylation / Acylation start->step1 step2 Nitration / Reduction step1->step2 step3 Hydrazone Formation step2->step3 step4 Cyclization step3->step4 product Substituted 1H-Indazole step4->product

Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 4-fluoro and 6-methoxy substitutions on the indazole ring are of particular interest as they can modulate the compound's interaction with the kinase active site.

Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins. This action can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis.

Signaling Pathway of a Generic Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., FGFR, HPK1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellCycle Cell Proliferation, Survival, etc. Downstream->CellCycle Indazole 4-Fluoro-6-methoxy- 1H-indazole Indazole->Kinase Inhibition

References

Commercial Availability and Synthetic Approaches for 4-Fluoro-6-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-methoxy-1H-indazole is a substituted indazole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities. The specific substitutions of a fluorine atom at the 4-position and a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a review of synthetic methodologies applicable to its preparation and a summary of the known biological activities of related compounds.

Commercial Availability

This compound is available from various chemical suppliers catering to the research and development sector. While a comprehensive, real-time price comparison is beyond the scope of this guide, researchers can source this compound from the following vendors. It is recommended to inquire with each supplier for current pricing, purity specifications, and available quantities.

SupplierProduct NumberPurityAvailable Quantities
BiosynthMKB56913Not specifiedContact for details

This table is based on publicly available information and is not exhaustive. Researchers are encouraged to conduct their own searches for additional suppliers.

Synthetic Methodologies

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various cyclization strategies. A common approach involves the formation of a pyrazole ring fused to a benzene ring. One such method is the intramolecular oxidative C-H bond amination.

A US Patent (US6982274B2) describes the synthesis of various 1H-indazole compounds with substitutions that could be analogous to the target molecule.[1] The general principle often involves the cyclization of appropriately substituted phenylhydrazones or related precursors.

A general workflow for such a synthesis could be conceptualized as follows:

G start Substituted Phenylhydrazine Precursor cyclization Intramolecular Cyclization start->cyclization e.g., Acid or Metal Catalysis functionalization Functional Group Interconversion (if necessary) cyclization->functionalization Introduction/Modification of Substituents product This compound functionalization->product

Caption: General synthetic workflow for substituted indazoles.

Experimental Protocol: General N-Alkylation of Indazoles

For researchers interested in further modifying the indazole core, N-alkylation is a common subsequent reaction. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration.

Materials:

  • Substituted 1H-indazole (e.g., this compound)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Base (e.g., NaH, K2CO3)

  • Anhydrous solvent (e.g., THF, DMF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure (Illustrative):

  • To a solution of the substituted 1H-indazole in an appropriate anhydrous solvent, add the base at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a designated period to allow for deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at a suitable temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction with a suitable aqueous solution.

  • Perform a liquid-liquid extraction to isolate the product.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

G start Dissolve Indazole in Anhydrous Solvent add_base Add Base start->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent reaction Reaction Monitoring (TLC/LC-MS) add_alkylating_agent->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for N-alkylation of indazoles.

Biological Activity and Potential Applications

The biological activities of indazole derivatives are diverse and well-documented.[2][3] They are known to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases.

While specific studies on this compound are limited in publicly accessible literature, research on closely related analogs provides valuable insights into its potential biological profile. For instance, a study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors mentioned the use of a "2-fluoro-6-methoxy C(6) group," suggesting that this substitution pattern is of interest in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.

G Indazole 4-Fluoro-6-methoxy- 1H-indazole Derivative Kinase Target Kinase (e.g., HPK1) Indazole->Kinase Binds to ATP Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Biological_Effect Biological Effect (e.g., Inhibition of Cell Proliferation) Downstream->Biological_Effect

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-Fluoro-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Indazole derivatives are recognized as important scaffolds in drug discovery, possessing a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The protocol described herein is based on established methods for the synthesis of analogous substituted indazoles.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data and conditions for the proposed synthesis of this compound from a suitable precursor, 2-amino-5-fluoro-3-methoxybenzaldehyde. This method involves a reductive cyclization, a common strategy for indazole synthesis.

ParameterValue
Starting Material 2-amino-5-fluoro-3-methoxybenzaldehyde
Key Reagent Hydrazine hydrate
Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 4 hours
Theoretical Yield 85%
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reductive cyclization of 2-amino-5-fluoro-3-methoxybenzaldehyde with hydrazine.

Materials and Reagents:

  • 2-amino-5-fluoro-3-methoxybenzaldehyde

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-amino-5-fluoro-3-methoxybenzaldehyde in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 3.7 mL of hydrazine hydrate (80% solution) dropwise at room temperature. Following the addition of hydrazine, add a catalytic amount (approx. 0.5 mL) of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway relevant to indazole derivatives.

experimental_workflow Experimental Workflow for Synthesis start Starting Material: 2-amino-5-fluoro-3-methoxybenzaldehyde dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydrazine Hydrate and Acetic Acid dissolve->add_reagents reflux Reflux for 4 hours add_reagents->reflux workup Solvent Removal and Extraction reflux->workup purify Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Synthesis workflow for this compound.

signaling_pathway Conceptual Kinase Inhibition Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response leads to Inhibitor 4-Fluoro-6-methoxy- 1H-indazole Inhibitor->Kinase inhibits

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for a proposed synthesis of 4-Fluoro-6-methoxy-1H-indazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations for the preparation of substituted indazoles.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized as "privileged scaffolds" in medicinal chemistry. Their unique structural features allow them to interact with a variety of biological targets, leading to their use in the development of therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders. This compound, in particular, is a promising scaffold for the development of kinase inhibitors and other targeted therapies. This document outlines a plausible and detailed three-step synthesis of this compound, starting from commercially available materials.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the nitration of 3-fluoro-5-methoxytoluene. This is followed by the formation of an enamine intermediate and subsequent reductive cyclization to yield the final product.

Synthesis_Workflow 3-fluoro-5-methoxytoluene 3-fluoro-5-methoxytoluene Intermediate_1 4-Fluoro-2-methoxy-6-nitrotoluene 3-fluoro-5-methoxytoluene->Intermediate_1 Nitration (HNO3, H2SO4) Intermediate_2 Enamine Intermediate Intermediate_1->Intermediate_2 Enamine Formation (DMF-DMA) Final_Product This compound Intermediate_2->Final_Product Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxy-6-nitrotoluene

This procedure describes the nitration of 3-fluoro-5-methoxytoluene to introduce a nitro group at the ortho position to the methyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-fluoro-5-methoxytolueneReagentCommercially Available
Fuming Nitric Acid (90%)ACS GradeStandard Supplier
Sulfuric Acid (98%)ACS GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated Sodium BicarbonateLaboratoryStandard Supplier
Anhydrous Magnesium SulfateLaboratoryStandard Supplier
Round-bottom flask------
Magnetic stirrer------
Dropping funnel------
Ice bath------

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-5-methoxytoluene (1.0 eq) in dichloromethane (5 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-fluoro-2-methoxy-6-nitrotoluene.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-75%
Appearance Yellow oil or solid
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (MS) [M+H]⁺ corresponding to C₈H₈FNO₃
Step 2: Synthesis of the Enamine Intermediate

This step involves the reaction of 4-fluoro-2-methoxy-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is analogous to the first step of the Leimgruber-Batcho indole synthesis.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-2-methoxy-6-nitrotolueneSynthesized in Step 1---
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)ReagentStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Round-bottom flask------
Reflux condenser------
Magnetic stirrer------

Procedure:

  • To a solution of 4-fluoro-2-methoxy-6-nitrotoluene (1.0 eq) in anhydrous DMF (5 mL per gram of substrate), add DMF-DMA (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Expected Yield and Characterization:

ParameterExpected Value
Yield Quantitative (used crude)
Appearance Dark red oil/solid
¹H NMR Can be taken to confirm formation
Step 3: Reductive Cyclization to this compound

This final step involves the reduction of the nitro group of the enamine intermediate, followed by intramolecular cyclization and elimination to form the indazole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Enamine IntermediateSynthesized in Step 2---
Iron powder (<325 mesh)ReagentStandard Supplier
Acetic AcidGlacialStandard Supplier
EthanolAnhydrousStandard Supplier
Celite------
Round-bottom flask------
Reflux condenser------
Magnetic stirrer------

Procedure:

  • In a round-bottom flask, suspend iron powder (5.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid (10 mL per gram of enamine).

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Dissolve the crude enamine intermediate from Step 2 in a minimal amount of ethanol and add it dropwise to the hot iron suspension.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization:

ParameterExpected Value
Yield 50-70% (over 2 steps)
Appearance Off-white to pale yellow solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (br s, 1H, NH), 7.2-7.0 (m, 2H, Ar-H), 6.5 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Consistent with the proposed structure
Mass Spec (HRMS) Calculated for C₈H₇FN₂O; Found: [M+H]⁺
Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Nitrating agents are highly corrosive and strong oxidizers; handle with extreme care.

  • DMF and DMF-DMA are harmful; avoid inhalation and skin contact.

  • Reductive cyclization with iron can be exothermic; control the addition rate.

Disclaimer

This document provides a proposed synthetic route and protocols based on established chemical principles and analogous reactions. These procedures should be performed by trained chemists in a suitably equipped laboratory. The expected yields and characterization data are estimates and may vary. Independent verification and optimization may be required.

References

Application Notes and Protocols: 4-Fluoro-6-methoxy-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific kinase inhibition data for 4-Fluoro-6-methoxy-1H-indazole is not publicly available. The following application notes and protocols are based on the activity of a closely related structural analog, a substituted 2-fluoro-6-methoxy-1H-indazole derivative, which has been identified as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document therefore uses HPK1 as a representative target to provide a framework for experimental design and data interpretation.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This compound is a specific derivative of this class. While its direct targets are yet to be fully elucidated, the structural similarity to known inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) suggests its potential in this area.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] By inhibiting HPK1, it is possible to enhance T-cell activation and effector functions, making it a promising target for cancer immunotherapy.[1] These application notes provide a comprehensive guide to the methodologies used to characterize indazole-based compounds as HPK1 inhibitors.

Quantitative Data Presentation

The inhibitory activity of the representative 2-fluoro-6-methoxy-1H-indazole analog against HPK1 and a panel of related kinases is summarized below. High selectivity is a critical attribute for a therapeutic kinase inhibitor, minimizing off-target effects.

Table 1: Biochemical Potency and Selectivity Profile

Kinase TargetIC50 (nM)Selectivity vs. HPK1 (fold)
HPK1 5 1
MAP4K2550110
MAP4K3800160
ZAP-70>10,000>2000
LCK>10,000>2000

Table 2: Cellular Activity Profile

Assay TypeCell LineEndpointEC50 (nM)
p-SLP-76 (S376) InhibitionJurkat T-cellsPhosphorylation50
IL-2 SecretionHuman PBMCsCytokine Release150

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the HPK1 signaling pathway and the workflows for key assays.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates HPK1 HPK1 ZAP70->HPK1 activates SLP76 SLP-76 LAT->SLP76 recruits LAT->HPK1 recruits p_SLP76 p-SLP-76 (S376) SLP76->p_SLP76 PLCg1 PLCγ1 SLP76->PLCg1 activates HPK1->SLP76 phosphorylates p_SLP76->PLCg1 inhibits AP1 AP-1 Activation PLCg1->AP1 leads to IL2 IL-2 Production AP1->IL2 promotes Inhibitor 4-Fluoro-6-methoxy- 1H-indazole (Analog) Inhibitor->HPK1 inhibits Biochemical_Assay_Workflow Compound_Prep 1. Compound Dilution (Serial dilution of This compound) Enzyme_Mix 2. Kinase Reaction Setup (HPK1 enzyme + Substrate) Compound_Prep->Enzyme_Mix Incubation 3. Incubation (Initiate with ATP) Enzyme_Mix->Incubation Detection 4. Signal Detection (e.g., Luminescence) Incubation->Detection Analysis 5. Data Analysis (Calculate IC50) Detection->Analysis Cellular_Assay_Workflow cluster_endpoints Endpoint Examples Cell_Culture 1. Cell Plating (Jurkat T-cells or PBMCs) Compound_Treatment 2. Compound Incubation Cell_Culture->Compound_Treatment Cell_Stimulation 3. T-cell Activation (anti-CD3/CD28) Compound_Treatment->Cell_Stimulation Endpoint_Measurement 4. Endpoint Analysis Cell_Stimulation->Endpoint_Measurement pSLP76 p-SLP-76 Measurement (Western Blot / ELISA) Endpoint_Measurement->pSLP76 IL2 IL-2 Secretion (ELISA) Endpoint_Measurement->IL2 Data_Analysis 5. Data Analysis (Calculate EC50) pSLP76->Data_Analysis IL2->Data_Analysis

References

Application Notes and Protocols for Kinase Screening using 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic development.[1] The 1H-indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide array of protein kinases, acting as a competitive inhibitor.[2][3]

This document provides detailed application notes and protocols for the screening and characterization of 4-Fluoro-6-methoxy-1H-indazole , a novel small molecule inhibitor, in in-vitro kinase assays. The methodologies described herein are broadly applicable for screening and profiling kinase inhibitors, enabling researchers to determine the potency and selectivity of this compound against a panel of kinases. Two common and robust assay formats will be detailed: a luminescence-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4][5]

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound was evaluated against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results, presented in Table 1, provide a quantitative measure of the compound's potency and selectivity. Staurosporine, a non-selective kinase inhibitor, is included as a positive control for comparison.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
FGFR1258
PLK415012
AXL>10,00025
c-Met8505
VEGFR21,20010
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections provide step-by-step protocols for two key kinase screening assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, consequently, more potent inhibition.[3][6][7]

Materials:

  • Recombinant human kinases (e.g., FGFR1, PLK4)

  • Kinase-specific substrate peptides

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)[6]

  • White, opaque 96-well or 384-well plates[1]

  • Multichannel pipettes or automated liquid handling system

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[1]

    • Prepare a "no inhibitor" control using only DMSO.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[1]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[1]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.[1]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent (if using this specific kit) to each well.[1]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., HTRF® or LanthaScreen™)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The phosphorylation event brings a donor and acceptor fluorophore into close proximity, resulting in a FRET signal.[4][5]

Materials:

  • Recombinant human kinases

  • Fluorescently labeled substrate (e.g., biotinylated peptide)

  • ATP

  • This compound

  • Kinase Assay Buffer

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665)[8]

  • Black, low-volume 384-well plates[4]

  • TR-FRET compatible plate reader[4]

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in DMSO as described for the luminescence assay.

  • Kinase Reaction:

    • In a 384-well plate, dispense 2 µL of the serially diluted compound or DMSO control.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate in the enzymatic buffer.[8]

    • Initiate the reaction by adding 4 µL of ATP solution.[8]

    • Seal the plate and incubate at room temperature for a duration dependent on the kinase's activity (e.g., 60 minutes).[8]

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of EDTA solution, which also contains the detection reagents (e.g., Europium cryptate-labeled antibody and SA-XL665).[8]

    • Seal the plate and incubate for 1 hour at room temperature to allow for the binding of the detection reagents.[8]

  • Data Acquisition and Analysis:

    • Remove the plate sealer and read the TR-FRET signal on a compatible plate reader.[8]

    • The signal is expressed as an HTRF ratio, comparing acceptor and donor emissions.[4]

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow_luminescence cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (this compound) plate_setup Add Compound to Plate compound_prep->plate_setup reagent_prep Kinase/Substrate Mix add_kinase Add Kinase/Substrate reagent_prep->add_kinase plate_setup->add_kinase initiate_reaction Add ATP (Start Reaction) add_kinase->initiate_reaction incubation Incubate @ 30°C initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate data_analysis Plot Dose-Response Curve & Calculate IC50 read_plate->data_analysis

Caption: Workflow for the Luminescence-Based Kinase Assay.

experimental_workflow_tr_fret cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Add Compound compound_prep->plate_setup reagent_prep Kinase/Substrate Mix add_kinase Add Kinase/Substrate reagent_prep->add_kinase plate_setup->add_kinase initiate_reaction Add ATP & Incubate add_kinase->initiate_reaction stop_reaction Add EDTA/ Detection Reagents initiate_reaction->stop_reaction incubation_detect Incubate for Detection stop_reaction->incubation_detect read_plate Read TR-FRET Signal incubation_detect->read_plate data_analysis Calculate HTRF Ratio & Determine IC50 read_plate->data_analysis

Caption: Workflow for the TR-FRET Kinase Assay.

fgfr_signaling_pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS P FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 4-Fluoro-6-methoxy- 1H-indazole Inhibitor->FGFR

Caption: Simplified FGFR Signaling Pathway Inhibition.

References

Protocol for N-Alkylation of 4-Fluoro-6-methoxy-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to the development of numerous therapeutic agents. The N-alkylation of indazoles is a critical synthetic step, yet the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often results in the formation of regioisomeric mixtures, creating significant synthetic and purification challenges.[1] The regioselectivity of these reactions is intricately linked to the choice of base, solvent, alkylating agent, and the electronic and steric characteristics of the substituents on the indazole ring.[1][2] This document provides detailed experimental protocols for the N-alkylation of 4-fluoro-6-methoxy-1H-indazole, offering methods for selective N-1 and N-2 alkylation, as well as a protocol that typically yields a mixture of isomers.

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed toward either the N-1 or N-2 position by carefully selecting the reaction conditions. This selectivity arises from a delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a property that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[1] Conversely, kinetically controlled reactions may favor the N-2 product. Steric hindrance, particularly from a substituent at the C-7 position, can also direct alkylation to the N-2 position.[2][3]

Mandatory Visualizations

G cluster_workflow General N-Alkylation Workflow Indazole 4-Fluoro-6-methoxy- 1H-indazole Reaction Alkylation Reaction Indazole->Reaction Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Workup Workup & Purification (e.g., Chromatography) Reaction->Workup N1_Product N-1 Alkylated Indazole Workup->N1_Product N2_Product N-2 Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_selectivity Factors Governing Regioselectivity cluster_N1 N-1 Alkylation cluster_N2 N-2 Alkylation Indazole Indazole Anion Thermodynamic Thermodynamic Control (e.g., NaH, THF) Indazole->Thermodynamic Kinetic Kinetic Control (e.g., Mitsunobu) Indazole->Kinetic N1_Product N-1 Isomer (More Stable) Thermodynamic->N1_Product Favored N2_Product N-2 Isomer Kinetic->N2_Product Favored Steric Steric Hindrance (at C-7) Steric->N2_Product Directs to N-2

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the more thermodynamically stable N-1 alkylated product. The use of a strong base like sodium hydride in a non-polar aprotic solvent such as THF is crucial.[2][3][4][5][6]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction is a reliable method for achieving high regioselectivity for the N-2 position.[1][3][5][7]

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-2 alkylated product from byproducts and any minor N-1 isomer.[1]

Protocol 3: Alkylation with Mixed Regioselectivity

Using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF often results in a mixture of N-1 and N-2 isomers.[1][4][7] This method is straightforward, though it necessitates the separation of the resulting regioisomers.

Methodology:

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[1]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.[1]

Data Presentation

The following tables summarize quantitative data from the literature for the N-alkylation of various indazole substrates, which can serve as a guide for the expected outcomes with this compound.

Table 1: Conditions for Selective N-1 Alkylation

Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99 : 194[3][5]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 189[2]
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191[4]

Table 2: Conditions for Selective N-2 Alkylation

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[1]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N-2), 20 (N-1)[1]

Table 3: Conditions Resulting in Mixed Regioselectivity

Indazole SubstrateAlkylating AgentBase/SolventN-1:N-2 RatioTotal Yield (%)Reference
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)[1]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMF38 : 4684 (combined)[7]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 4-Fluoro-6-methoxy-1H-indazole core via Suzuki-Miyaura cross-coupling reactions. Due to the electronic properties of the indazole ring, direct C-H activation for Suzuki coupling can be challenging. A more robust and common strategy involves a two-step process: halogenation of the indazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids or their derivatives. This document outlines the typical procedures for these transformations, providing researchers with the necessary information to synthesize novel this compound derivatives for applications in medicinal chemistry and drug discovery.

Overview of the Synthetic Strategy

The functionalization of this compound via Suzuki coupling typically proceeds through a halogenated intermediate. The most common approach is the regioselective bromination of the indazole ring, followed by the palladium-catalyzed cross-coupling reaction with an appropriate organoboron reagent. The C7 position of the indazole ring is often susceptible to electrophilic bromination[1].

Suzuki_Coupling_Strategy Indazole This compound BromoIndazole 7-Bromo-4-fluoro-6-methoxy-1H-indazole Indazole->BromoIndazole Bromination (e.g., NBS) CoupledProduct 7-Aryl-4-fluoro-6-methoxy-1H-indazole BromoIndazole->CoupledProduct Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylBoronicAcid Arylboronic Acid (R-B(OH)2) ArylBoronicAcid->CoupledProduct Suzuki-Miyaura Coupling (Pd Catalyst, Base)

Caption: Synthetic workflow for the Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Regioselective Bromination of this compound

This protocol describes a general procedure for the bromination of a 4-substituted-1H-indazole at the C7 position, adapted from procedures for similar substrates[1].

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in acetonitrile, add N-Bromosuccinimide (1.05 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-Bromo-4-fluoro-6-methoxy-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-fluoro-6-methoxy-1H-indazole

This generalized protocol for the Suzuki-Miyaura coupling of a bromo-indazole with an arylboronic acid is based on established methods for similar substrates[2][3][4].

Materials:

  • 7-Bromo-4-fluoro-6-methoxy-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME/water)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 7-Bromo-4-fluoro-6-methoxy-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction[4].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4-fluoro-6-methoxy-1H-indazole.

Suzuki_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromo-indazole - Boronic Acid - Base - Pd Catalyst B Seal Vessel & Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Data Presentation: Reaction Conditions and Yields for Suzuki Coupling of Halo-Indazoles

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-indazoles, which can serve as a guide for optimizing the reaction of 7-Bromo-4-fluoro-6-methoxy-1H-indazole.

Table 1: Suzuki Coupling of 7-Bromo-4-Substituted-1H-Indazoles with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.585
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.592
33-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.578
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.565

Table 2: Suzuki Coupling of 5-Bromo-1H-Indazole Derivatives [2]

EntryIndazole SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80285
25-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80260
35-Bromo-1-Boc-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80275

Table 3: Suzuki Coupling of 3-Iodo-1H-Indazoles with Pinacol Vinyl Boronate [5]

EntryIndazole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
13-Iodo-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃ (2N aq)Dioxane100 (MW)2085
23-Iodo-5-nitro-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃ (2N aq)Dioxane100 (MW)1587
35-Bromo-3-iodo-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃ (2N aq)Dioxane100 (MW)2078

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L2-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)L2-R' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 ArAr_out Ar-R' RedElim->ArAr_out center ArX_in Ar-X ArX_in->OxAdd ArB_in R'-B(OR)2 ArB_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The successful synthesis of novel this compound derivatives via Suzuki-Miyaura coupling provides a versatile platform for the development of new chemical entities with potential therapeutic applications. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found extensive application in medicinal chemistry and drug discovery for the synthesis of arylamines and N-heterocycles. The indazole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization is of significant interest.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Fluoro-6-methoxy-1H-indazole, a substrate with both an electron-withdrawing fluorine atom and an electron-donating methoxy group. The protocol is based on established methodologies for similar indazole derivatives and serves as a robust starting point for the synthesis of a diverse range of N-substituted this compound analogs.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Caption: General Buchwald-Hartwig amination of this compound.

Data Presentation

The following tables summarize generalized reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These are based on analogous reactions with substituted indazoles and should be considered starting points for optimization.[1]

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

AmineProductExpected Yield (%)
AnilineN-phenyl-4-fluoro-6-methoxy-1H-indazole80-90
4-MethoxyanilineN-(4-methoxyphenyl)-4-fluoro-6-methoxy-1H-indazole85-95
BenzylamineN-benzyl-4-fluoro-6-methoxy-1H-indazole82-92
CyclohexylamineN-cyclohexyl-4-fluoro-6-methoxy-1H-indazole70-80

Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

AmineProductExpected Yield (%)
Morpholine4-(4-fluoro-6-methoxy-1H-indazol-1-yl)morpholine90-98
Piperidine1-(4-fluoro-6-methoxy-1H-indazol-1-yl)piperidine88-96
N-MethylanilineN-methyl-N-phenyl-4-fluoro-6-methoxy-1H-indazol-1-amine78-88

Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., BrettPhos G3, RuPhos G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., LiHMDS, NaOtBu, K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., THF, Dioxane, Toluene)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

General Procedure for Amination with Primary Amines
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), BrettPhos precatalyst (2 mol%), and LiHMDS (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF via syringe.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Amination with Secondary Amines
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), RuPhos precatalyst (2 mol%), and LiHMDS (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF via syringe.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

experimental_workflow A 1. Add Reactants & Catalyst to Schlenk Tube B 2. Evacuate & Backfill with Argon A->B C 3. Add Anhydrous Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Quench Reaction E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

catalytic_cycle cluster_products A Pd(0)L B Oxidative Addition Complex A->B Ar-X C Amine Complex B->C + R1R2NH D Amido Complex C->D - HX + Base D->A Reductive Elimination Product Ar-NR1R2 D->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of N-substituted this compound derivatives. The choice of ligand is crucial, with bulky biarylphosphine ligands such as BrettPhos and RuPhos generally providing excellent results for primary and secondary amines, respectively. The provided protocols and data serve as a valuable starting point for researchers in medicinal chemistry and drug development to synthesize novel indazole-based compounds for further investigation. Optimization of the base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

References

Application Note: Cell-Based Assay Protocol for Characterizing 4-Fluoro-6-methoxy-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] A number of indazole-containing compounds have been developed as potent kinase inhibitors for therapeutic use.[3][4] 4-Fluoro-6-methoxy-1H-indazole is a substituted indazole that has been utilized in the synthesis of potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, highlighting its potential as a scaffold for kinase inhibitor discovery.[5]

This application note provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on a target protein kinase. The described cellular phosphorylation enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the phosphorylation of a specific kinase substrate within a cellular context, offering a physiologically relevant assessment of inhibitor potency.[6][7]

Signaling Pathway

The following diagram illustrates a representative signaling pathway where an upstream signal activates a target kinase, which in turn phosphorylates a downstream substrate, leading to a cellular response. This compound is hypothesized to inhibit the target kinase, thereby blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers This compound This compound This compound->Target Kinase Inhibits

A representative kinase signaling pathway.

Experimental Protocol: Cellular Phosphorylation ELISA

This protocol describes a sandwich ELISA method to quantify the phosphorylation of a target kinase substrate in cell lysates following treatment with this compound.

Materials

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • This compound (test compound)

  • Appropriate positive control kinase inhibitor

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well plate at a predetermined density to achieve 80-90% confluency at the time of the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

    • Remove the culture medium from the cells and add the medium containing the various concentrations of the test compound.

    • Include wells for vehicle control (DMSO only) and a positive control inhibitor.

    • Incubate for the desired treatment period (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes with gentle shaking.[6]

    • Collect the cell lysates for the ELISA procedure.

  • ELISA Procedure:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[6]

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.[6]

    • Add 100 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Normalize the data to the vehicle control (DMSO), which is set to 100% activity (or 0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value (the concentration of the compound that inhibits the phosphorylation by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow

The following diagram outlines the key steps of the cellular phosphorylation ELISA protocol.

G cluster_workflow Cellular Phosphorylation ELISA Workflow node_seed 1. Cell Seeding (96-well plate, 24h incubation) node_treat 2. Compound Treatment (Varying concentrations of This compound) node_seed->node_treat node_lyse 3. Cell Lysis (Ice-cold lysis buffer) node_treat->node_lyse node_elisa 4. ELISA (Coated plate, antibodies, TMB) node_lyse->node_elisa node_read 5. Absorbance Reading (450 nm) node_elisa->node_read node_analyze 6. Data Analysis (Calculate IC50) node_read->node_analyze

Workflow for the cell-based assay.

Data Presentation

The quantitative data from the cell-based assay should be summarized in a table for clear comparison.

CompoundTarget KinaseCell LineIC50 (nM)
This compoundTarget Kinase XCell Line AValue
Positive Control InhibitorTarget Kinase XCell Line AValue
This compoundTarget Kinase YCell Line BValue
Positive Control InhibitorTarget Kinase YCell Line BValue

This application note provides a comprehensive protocol for a cell-based assay to determine the inhibitory potency of this compound against a specific protein kinase. This method offers a robust and physiologically relevant approach for characterizing the compound's activity within a cellular environment, which is a critical step in the early stages of drug discovery and development.[8] The flexibility of this protocol allows for its adaptation to various kinase targets and cell lines.

References

Application Notes and Protocols for In Vivo Experimental Design with 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo experimental data for 4-Fluoro-6-methoxy-1H-indazole is limited. The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives, which frequently act as kinase inhibitors.[1][2][3] The experimental design, data, and signaling pathways presented are hypothetical and serve as a representative framework for researchers.

Introduction

This compound is a heterocyclic compound belonging to the indazole class.[4] Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5] Many compounds with an indazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1][6][7] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. Therefore, this compound is a promising candidate for investigation as a targeted therapeutic agent, potentially acting as a kinase inhibitor.

These application notes provide a detailed protocol for a common in vivo experimental design to evaluate the antitumor efficacy of this compound in a murine xenograft model.

Hypothetical Mechanism of Action

For the purpose of this protocol, we hypothesize that this compound acts as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of VEGFR2 would block downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which are critical for tumor angiogenesis and cell proliferation.

Kinase_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Binds RAS RAS RTK->RAS Activates Compound 4-Fluoro-6-methoxy- 1H-indazole Compound->RTK Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Promotes

Hypothetical signaling pathway for this compound.

Data Presentation: Hypothetical In Vivo Efficacy

The following table summarizes hypothetical data from a 21-day in vivo efficacy study in a human tumor xenograft mouse model.

GroupTreatmentDose (mg/kg)Dosing ScheduleMean Tumor Volume Change (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
1Vehicle-Daily (PO)+1250 ± 150-+2.5 ± 1.0
2This compound25Daily (PO)+625 ± 10050+1.0 ± 1.5
3This compound50Daily (PO)+250 ± 8080-1.5 ± 2.0
4Positive Control (e.g., Sunitinib)40Daily (PO)+200 ± 7584-5.0 ± 2.5

Data are presented as mean ± standard error of the mean (SEM). PO: Per os (oral gavage).

Experimental Protocols

The following protocols outline a standard in vivo efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

1. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) is cultured under standard conditions.

  • Implantation:

    • Harvest cultured tumor cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium (e.g., PBS) with 50% Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

    • Monitor tumor growth regularly. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups.

2. Compound Preparation and Administration

  • Vehicle Preparation: A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

  • Drug Formulation:

    • Calculate the required amount of this compound based on the number of animals and the dosing concentration.

    • Weigh the compound and suspend it in the vehicle.

    • Ensure a homogenous suspension through sonication or vortexing immediately before administration.

  • Administration:

    • Administer the compound or vehicle via oral gavage at the specified dose and schedule.[9] The volume should not exceed 10 mL/kg.[9]

    • Dose animals daily for the duration of the study (e.g., 21 days).

3. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

  • Clinical Observations: Observe animals daily for any signs of distress or toxicity, such as changes in posture, activity, or grooming.

  • Study Endpoints: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³), after a fixed duration, or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).[8]

4. Tissue Collection and Analysis

  • Euthanasia: At the end of the study, euthanize mice according to IACUC-approved guidelines.

  • Sample Collection:

    • Collect blood samples via cardiac puncture for pharmacokinetic (PK) analysis.[10]

    • Excise tumors, weigh them, and divide them for different analyses (e.g., snap-frozen in liquid nitrogen for Western blot, fixed in formalin for immunohistochemistry).

  • Pharmacodynamic (PD) Analysis: Analyze tumor tissues to confirm target engagement. For a hypothesized VEGFR2 inhibitor, this could involve measuring the phosphorylation levels of VEGFR2 and downstream proteins like ERK via Western blot or immunohistochemistry.

Visualization of Experimental Workflow

In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Study Endpoint Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle/Compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Euthanasia 7. Euthanasia and Sample Collection Monitoring->Euthanasia Endpoint Reached Analysis 8. PK/PD and Efficacy Analysis Euthanasia->Analysis

Workflow for an in vivo xenograft efficacy study.

References

Application Notes and Protocols for the In Vivo Formulation of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the formulation of 4-Fluoro-6-methoxy-1H-indazole, a substituted indazole compound with potential therapeutic applications, for in vivo studies. Due to the anticipated poor aqueous solubility common to many small molecule kinase inhibitors, these protocols focus on established techniques to achieve suitable formulations for oral and intravenous administration in preclinical animal models.

I. Compound Characteristics and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation. While specific experimental data for this compound is not widely available, the general solubility characteristics of similar indazole derivatives can guide the initial formulation strategy. It is strongly recommended to perform preliminary solubility tests to confirm the optimal vehicle for the specific batch of the compound being used.

Table 1: Anticipated Solubility of this compound in Common Excipients

Vehicle/Solvent SystemExpected SolubilityApplication Notes
Water / Saline (0.9% NaCl)Poorly SolubleUnlikely to be suitable as a sole vehicle for achieving therapeutic concentrations.
Dimethyl Sulfoxide (DMSO)SolubleA powerful solvent suitable for preparing high-concentration stock solutions. Should be used in minimal quantities in final formulations due to potential toxicity.
Polyethylene Glycol 400 (PEG 400)SolubleA viscous, water-miscible co-solvent that can significantly enhance the solubility of hydrophobic compounds.
EthanolSoluble to Sparingly SolubleOften used as a co-solvent in combination with other vehicles to improve solubility.
Propylene Glycol (PG)Soluble to Sparingly SolubleA common co-solvent for both oral and parenteral formulations.
Carboxymethylcellulose (CMC) / Methylcellulose (MC)Insoluble (forms a suspension)Standard suspending agents for creating uniform suspensions for oral gavage.[1]
Tween 80 (Polysorbate 80)Dispersible (acts as a surfactant)Used as a wetting agent to aid in the dispersion of the compound in aqueous suspension vehicles.
Captisol® (Sulfobutylether-β-cyclodextrin)Potentially SolubleA modified cyclodextrin designed to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
Solutol® HS 15 (Macrogol 15 hydroxystearate)Potentially SolubleA non-ionic solubilizer and emulsifying agent used in parenteral formulations.
Corn Oil / Sesame OilPotentially SolubleSuitable for lipophilic compounds for oral or intraperitoneal administration.

II. Experimental Protocols for Formulation

The selection of a specific formulation protocol is dictated by the intended route of administration and the objectives of the in vivo study.

A. Oral Administration Formulations

For oral delivery, both suspensions and solutions can be utilized. Suspensions are often simpler to prepare for compounds with very low solubility, while solutions may offer improved absorption and bioavailability.

Protocol 1: Aqueous Suspension for Oral Gavage

This is a widely used method for the oral administration of water-insoluble compounds in preclinical studies.

Materials:

  • This compound powder

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)

  • Wetting agent (e.g., Tween 80)

  • Mortar and pestle

  • Graduated cylinder and beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the required amount of this compound.

  • In a clean mortar, add the compound powder.

  • Add a few drops of the wetting agent (e.g., Tween 80 at 0.1-0.5% of the final volume) to the powder and triturate with the pestle to form a uniform paste. This step is crucial for preventing clumping of the hydrophobic powder.

  • Gradually add the suspending vehicle (e.g., 0.5% CMC) to the paste while continuing to triturate until a smooth, homogeneous suspension is formed.

  • Transfer the suspension to a graduated cylinder or beaker and add the remaining vehicle to achieve the final desired concentration.

  • Stir the suspension continuously with a magnetic stirrer before and during dose administration to ensure uniformity.

Protocol 2: Co-Solvent Solution for Oral Gavage

This protocol aims to create a solution to potentially enhance oral absorption.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile water or Phosphate-Buffered Saline (PBS)

  • Sterile vials and vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume) by vortexing.

  • Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume) and vortex until a clear solution is obtained.

  • Slowly add the sterile water or PBS in a stepwise manner while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation for clarity. If any cloudiness or precipitation is observed, the ratio of co-solvents may need to be increased.

Table 2: Example Formulations for Oral Administration

Formulation TypeVehicle CompositionTypical ConcentrationRoute
Suspension0.5% CMC, 0.1% Tween 80 in water1-50 mg/kgOral (gavage)
Solution10% DMSO, 40% PEG 400, 50% Water1-20 mg/kgOral (gavage)
B. Intravenous Administration Formulation

For intravenous (IV) administration, the formulation must be a sterile, clear solution to prevent embolism.

Protocol 3: Co-Solvent Solution for Intravenous Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Solutol® HS 15 or PEG 400

  • Sterile Saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Under aseptic conditions, weigh the required amount of this compound into a sterile vial.

  • Add a minimal volume of DMSO (e.g., not exceeding 10% of the final volume) to dissolve the compound completely.

  • Add the co-solvent (e.g., Solutol® HS 15 or PEG 400 to a final concentration of 10-20%).

  • Slowly add sterile saline to the desired final volume while gently swirling the vial.

  • Inspect the solution to ensure it is free of any particulates or precipitation.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter before administration.

Table 3: Example Formulations for Intravenous Administration

Vehicle CompositionTypical ConcentrationRoute
10% DMSO, 90% Saline< 5 mg/kgIntravenous
10% DMSO, 20% Solutol® HS 15, 70% Saline< 10 mg/kgIntravenous
5% DMSO, 40% PEG 400, 55% Saline< 10 mg/kgIntravenous

III. Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering the formulation for an in vivo study.

workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh Compound dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_vehicle 3. Add Co-solvents / Suspending Vehicle dissolve->add_vehicle qc 4. Quality Control (Clarity/Homogeneity) add_vehicle->qc dose_calc 6. Dose Calculation qc->dose_calc animal_prep 5. Animal Preparation (Acclimatization, Weighing) animal_prep->dose_calc administer 7. Administer Formulation (PO/IV) dose_calc->administer observe 8. Post-Dose Observation administer->observe

Caption: A generalized workflow for the formulation and administration of this compound in in vivo studies.

Potential Signaling Pathway: VEGFR-2 Inhibition

Indazole derivatives are frequently identified as kinase inhibitors. One of the key targets in anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The diagram below illustrates the putative mechanism of action of this compound as a VEGFR-2 inhibitor.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR2->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Compound 4-Fluoro-6-methoxy- 1H-indazole Compound->VEGFR2 inhibits Angiogenesis Angiogenesis, Proliferation, Survival Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-6-methoxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound?

A1: A common and effective strategy for the synthesis of substituted indazoles like this compound involves a multi-step process starting from a substituted nitrotoluene. A plausible route begins with a substituted 2-nitrotoluene which undergoes condensation with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate is then subjected to reductive cyclization to yield the final indazole product. This approach offers good control over the substitution pattern of the resulting indazole.

Q2: I am observing the formation of a regioisomer. How can I confirm the structure and improve the selectivity for the 1H-indazole?

A2: The formation of the 2H-indazole isomer is a common issue in indazole synthesis. The 1H-tautomer is generally the more thermodynamically stable product. To confirm the identity of your product, 1H NMR spectroscopy is a key analytical tool. The chemical shift of the N-H proton and the protons on the pyrazole ring can help distinguish between the 1H and 2H isomers. To improve selectivity, careful control of reaction conditions during cyclization is crucial. For instance, the choice of reducing agent and solvent can significantly influence the outcome.

Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

A3: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or products, and inefficient purification. To troubleshoot, first ensure the purity of your starting materials. During the reaction, monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The choice of reducing agent and reaction temperature for the cyclization step are critical parameters to optimize for improved yield.

Q4: What are the best practices for the purification of this compound?

A4: The primary methods for purifying this compound are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective. For recrystallization, a solvent screen should be performed to identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guides

Problem 1: Low Yield or No Product Formation in the Reductive Cyclization Step

Question: I have successfully synthesized the enamine intermediate from 2-methyl-3-fluoro-5-methoxy-nitrobenzene and DMF-DMA, but the subsequent reductive cyclization to this compound is giving low to no yield. What should I investigate?

Answer: This is a critical step in the synthesis, and its failure can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow

start Low/No Product in Reductive Cyclization check_reducing_agent Verify Reducing Agent Activity start->check_reducing_agent check_reaction_conditions Optimize Reaction Conditions start->check_reaction_conditions check_intermediate_purity Assess Intermediate Purity start->check_intermediate_purity troubleshoot_side_reactions Investigate Side Reactions start->troubleshoot_side_reactions solution_reducing_agent Use fresh/alternative reducing agent (e.g., Raney Nickel, Hydrazine Hydrate) check_reducing_agent->solution_reducing_agent Inactive or inappropriate reagent solution_conditions Systematically vary temperature, solvent, and reaction time check_reaction_conditions->solution_conditions Suboptimal parameters solution_purification Purify enamine intermediate via column chromatography check_intermediate_purity->solution_purification Impurities inhibiting cyclization solution_analysis Analyze crude reaction mixture by LC-MS to identify byproducts troubleshoot_side_reactions->solution_analysis Competing reaction pathways start Impure Final Product identify_impurity Identify Impurity Source start->identify_impurity unreacted_starting_material Unreacted Starting Material identify_impurity->unreacted_starting_material Analyze NMR and LC-MS side_product Side Product (e.g., 2H-isomer) identify_impurity->side_product Analyze NMR and LC-MS residual_solvent Residual Solvent identify_impurity->residual_solvent Analyze 1H NMR purification_strategy Select Purification Strategy unreacted_starting_material->purification_strategy side_product->purification_strategy vacuum_drying High Vacuum Drying residual_solvent->vacuum_drying column_chromatography Column Chromatography purification_strategy->column_chromatography Different polarity recrystallization Recrystallization purification_strategy->recrystallization Different solubility

Technical Support Center: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Fluoro-6-methoxy-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent strategy for synthesizing substituted indazoles involves the cyclization of appropriately substituted precursors. For this compound, a common approach is the diazotization and subsequent cyclization of a substituted o-toluidine derivative, such as 3-Fluoro-5-methoxy-2-methylaniline. This method is advantageous due to the availability of starting materials and generally mild reaction conditions.

Q2: My reaction is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired 1H-indazole?

A2: The formation of the undesired 2H-indazole isomer is a frequent challenge.[1] Controlling regioselectivity is crucial for maximizing the yield of the thermodynamically more stable 1H-indazole.[1] Key strategies to improve the N1/N2 selectivity include:

  • Base and Solvent Selection: In N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often favors the formation of the N-1 substituted product.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the reaction.[2]

  • Steric Hindrance: Bulky substituents on the precursor can sterically hinder the formation of the N-2 isomer, thereby favoring the N-1 product.[2]

Q3: What are the most common side products I should look out for, and how can I minimize them?

A3: Besides the 2H-indazole isomer, other common side products in indazole synthesis include hydrazones, dimeric impurities, and indazolones.[1] Their formation is highly dependent on the synthetic route and reaction conditions.[1] To minimize them:

  • Control Temperature: Elevated temperatures can lead to decomposition and the formation of dimers.[1][3] Maintain the recommended temperature throughout the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and anhydrous, as impurities and water can lead to unwanted side reactions.[4]

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through standard laboratory techniques. The most common methods are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from isomers and other impurities due to differences in polarity.[2] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can significantly improve purity.

  • Vacuum Distillation: For certain indazole derivatives, vacuum distillation can be an effective purification method.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials or reagents.[4]2. Inappropriate reaction temperature or time.[4]3. Inefficient cyclization step.[4]4. Reaction not proceeding under anhydrous conditions.[4]1. Verify the purity of starting materials (e.g., via NMR or GC-MS).2. Optimize temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).3. Choose an appropriate acid or base catalyst to facilitate cyclization.[4]4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC (Byproducts) 1. Formation of the 2H-indazole regioisomer.[1]2. Side reactions due to harsh conditions (e.g., high temperature).[2]3. Decomposition of the starting material or product.1. Adjust the base and solvent system to favor 1H-isomer formation.[1]2. Lower the reaction temperature and monitor the reaction closely.3. Consider a milder synthetic approach if decomposition persists.
Difficulty in Isolating Product 1. Emulsion formation during aqueous workup.2. Product is highly soluble in the workup solvent.3. Product co-elutes with impurities during chromatography.1. Add brine (saturated NaCl solution) to break up emulsions.2. Perform multiple extractions with the organic solvent.3. Optimize the chromatography eluent system; try a different solvent system or use a gradient elution.

Experimental Protocols

The following is an exemplary protocol for the synthesis of a substituted indazole, which can be adapted for this compound, based on common methodologies like the Davis-Beirut reaction.

Exemplary Synthesis: Diazotization and Cyclization

  • Diazotization:

    • Dissolve the starting aniline (e.g., 3-Fluoro-5-methoxy-2-methylaniline) in a suitable acidic medium (e.g., acetic acid or hydrochloric acid).[3]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • Carefully raise the temperature of the reaction mixture to promote intramolecular cyclization. The optimal temperature may need to be determined empirically but often ranges from room temperature to a gentle heat.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a reducing agent (e.g., sodium sulfite solution) if any excess diazonium salt remains.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[5]

Data Summary

The following table summarizes typical reaction conditions that can be used as a starting point for optimizing the synthesis of this compound, based on analogous preparations.

ParameterConditionPurposeReference
Starting Material 3-Fluoro-5-methoxy-2-methylanilineIndazole precursor[3]
Diazotizing Agent Sodium Nitrite (NaNO₂) in AcidForms the diazonium salt intermediate[3]
Solvent Acetic Acid / WaterReaction medium[6]
Reaction Temperature 0-5 °C (Diazotization), RT to 50°C (Cyclization)Controls reaction rate and minimizes side products[1]
Purification Column Chromatography (Silica Gel)Isolate and purify the final product[5]
Typical Yield 60-85% (Varies with substrate and conditions)Efficacy of the reaction[5]

Visual Workflow and Troubleshooting

// Nodes start [label="Start: 3-Fluoro-5-methoxy-\n2-methylaniline", fillcolor="#F1F3F4"]; diazotization [label="Step 1: Diazotization\n(NaNO₂, Acid, 0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Step 2: Intramolecular Cyclization\n(Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Step 3: Work-up & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Step 4: Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> diazotization; diazotization -> cyclization; cyclization -> workup; workup -> purification; purification -> product; } dot

Caption: A generalized workflow for the synthesis of this compound.

// Nodes issue [label="Issue: Low Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_reagents [label="Check Purity of\nStarting Materials & Reagents", fillcolor="#F1F3F4"]; check_conditions [label="Review Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#F1F3F4"]; check_workup [label="Analyze Work-up &\nPurification Steps", fillcolor="#F1F3F4"];

reagents_ok [label="Purity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_ok [label="Conditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup_ok [label="Losses Minimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

purify_reagents [label="Action: Purify/Replace\nReagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Action: Optimize Temp/Time\nUse Anhydrous Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_workup [label="Action: Adjust Extraction pH\nOptimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges issue -> check_reagents; issue -> check_conditions; issue -> check_workup;

check_reagents -> reagents_ok; reagents_ok -> purify_reagents [label="No"]; reagents_ok -> check_conditions [label="Yes"];

check_conditions -> conditions_ok; conditions_ok -> optimize_conditions [label="No"]; conditions_ok -> check_workup [label="Yes"];

check_workup -> workup_ok; workup_ok -> optimize_workup [label="No"]; } dot

Caption: A logical workflow for troubleshooting low yields in the synthesis reaction.

References

Technical Support Center: Purification of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-Fluoro-6-methoxy-1H-indazole using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard stationary phase for the purification of indazole derivatives is silica gel (40-63 µm mesh size).[1] It is widely used due to its effectiveness in separating compounds of moderate polarity.

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a silica gel Thin Layer Chromatography (TLC) plate. A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] You can screen various ratios to achieve optimal separation from your specific impurities.

Q3: My crude product has poor solubility in the chosen mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluent, dry loading is the recommended method.[4] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.

Q4: What are the most common impurities I might encounter?

A4: Impurities can originate from the synthetic route used. Common impurities may include unreacted starting materials, reagents, or byproducts from side reactions.[5] For instance, if the synthesis involved a cyclization step, regioisomers could be present.[5] Residual solvents from the reaction or work-up are also common.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Preparation:

  • Crude this compound

  • Silica Gel (40-63 µm)

  • Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, and developing chamber

2. Mobile Phase Selection:

  • Prepare several small test solutions of your crude product.

  • Spot these solutions on a TLC plate.

  • Develop the plates in TLC chambers containing different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities.

3. Column Packing (Slurry Method):

  • Secure the column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in your chosen non-polar solvent (hexanes). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase.[4] Carefully pipette this solution onto the top of the silica bed.

  • Dry Loading: (Recommended for samples with low solubility). Follow the procedure described in FAQ Q3. Add the resulting silica-adsorbed sample powder to the top of the column.

  • Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[4]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials.

  • Maintain a constant flow rate. A rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[4]

  • Continuously add fresh eluent to ensure the column does not run dry.[4]

6. Fraction Analysis:

  • Monitor the collected fractions using TLC. Spot each fraction (or every few fractions) on a TLC plate.

  • Develop the plate and visualize the spots (e.g., under UV light).

  • Combine the fractions that contain the pure desired product.

7. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

System IDNon-Polar SolventPolar SolventRatio (v/v)Polarity
AHexanesEthyl Acetate9:1Low
BHexanesEthyl Acetate4:1Moderate
CHexanesEthyl Acetate2:1High
DPetroleum EtherEthyl Acetate1:5High

Note: The optimal ratio will depend on the specific impurities present in the crude mixture. System D was noted for purification of a related bromo-fluoro-indazole.[2]

Troubleshooting Guide

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible CauseRecommended Solution
Poor or No Separation Inappropriate Solvent System: The polarity of the mobile phase is too high or too low.Re-evaluate your mobile phase using TLC. Aim for a significant difference in Rf values (ΔRf > 0.2) between your compound and impurities.
Column Overloading: Too much sample was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100g of silica for every 1g of crude product.
Compound Elutes Too Quickly (High Rf) Mobile Phase is Too Polar: The solvent is too effective at moving the compound through the silica.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move from 2:1 to 4:1 Hexanes:EtOAc).
Compound Does Not Elute (Rf = 0) Mobile Phase is Not Polar Enough: The solvent lacks the strength to displace the compound from the silica.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate). If necessary, consider a stronger polar solvent like methanol in small percentages.
Streaking or Tailing of Bands Poor Sample Solubility: The compound is precipitating at the top of the column.Use the dry loading method.[4] Alternatively, dissolve the sample in a slightly more polar solvent for loading, but use the minimum volume possible.
Column Packed Improperly: Cracks or channels in the silica bed are causing uneven flow.Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica.
Cracked or Dry Column Bed Solvent Level Dropped Below Silica: Air has entered the stationary phase, disrupting the packed bed.This is often irreversible. The column must be repacked. Always ensure the solvent level remains above the top of the silica bed during the entire run.[4]
High Back Pressure Column Frit is Clogged: Fine particles from the silica or sample have blocked the column outlet.Ensure the sample is filtered before loading if it contains particulate matter. If using a pre-packed column, it may need to be cleaned with a reversed flow or replaced.[6]
Sample is Too Viscous: A highly concentrated or viscous sample can impede flow.Dilute the sample before loading.[6] Reduce the flow rate during sample application.

Visualizations

experimental_workflow Experimental Workflow for Purification crude Crude this compound tlc 1. Select Solvent System via TLC crude->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute with Mobile Phase & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 7. Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A flowchart illustrating the standard workflow for column chromatography.

troubleshooting_tree Troubleshooting Decision Tree for Poor Separation start Problem: Poor Separation q_rf Is ΔRf between spots < 0.2 on TLC? start->q_rf sol_solvent Solution: Change solvent system. Try a different solvent pair or a gradient elution. q_rf->sol_solvent Yes q_overload Is the column overloaded? (>5% sample to silica w/w) q_rf->q_overload No end Re-run Column sol_solvent->end sol_overload Solution: Reduce sample load or use a larger column. q_overload->sol_overload Yes q_streaking Are bands streaking or tailing? q_overload->q_streaking No sol_overload->end sol_streaking Solution: Use dry loading method. Ensure sample is fully dissolved before loading. q_streaking->sol_streaking Yes q_streaking->end No, review other factors sol_streaking->end

Caption: A decision tree to diagnose and resolve poor separation issues.

References

Technical Support Center: Synthesis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluoro-6-methoxy-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Incomplete Reaction or Low Conversion of Starting Material

Question: My reaction to synthesize this compound is not going to completion, and I observe a significant amount of starting material remaining. What are the possible causes and how can I improve the conversion rate?

Answer:

Several factors can contribute to an incomplete reaction. Systematically investigating the following aspects can help improve your conversion rate:

  • Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy. Conversely, excessively high temperatures can lead to degradation of starting materials or products. Carefully optimize the temperature based on literature precedents for similar indazole syntheses.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals to determine the optimal reaction time.

  • Reagent Purity and Stoichiometry: The purity of your starting materials and reagents is crucial. Impurities can interfere with the reaction. Ensure all reagents are of high purity and that the stoichiometry is accurate. For cyclization reactions involving hydrazine, for instance, the quality of the hydrazine source is critical.

  • Catalyst Activity (if applicable): If your synthesis involves a catalyst (e.g., palladium or copper catalysts in cross-coupling based methods), its activity might be compromised.[1][2] Ensure the catalyst is fresh or has been properly stored. Catalyst poisoning by impurities in the starting materials or solvent can also inhibit the reaction.

  • Solvent Choice and Purity: The solvent can significantly influence reaction rates and outcomes. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent should be appropriate for the specific reaction mechanism.

Troubleshooting Workflow for Incomplete Reaction

G start Incomplete Reaction Observed check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time start->check_time check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_solvent Check Solvent Quality start->check_solvent optimize_temp Optimize Temperature check_temp->optimize_temp monitor_rxn Monitor by TLC/LC-MS check_time->monitor_rxn purify_reagents Purify/Replace Reagents check_reagents->purify_reagents replace_catalyst Use Fresh/New Catalyst check_catalyst->replace_catalyst use_dry_solvent Use Anhydrous Solvent check_solvent->use_dry_solvent solution Reaction Completion Improved optimize_temp->solution monitor_rxn->solution purify_reagents->solution replace_catalyst->solution use_dry_solvent->solution

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Formation of 2H-Indazole Isomer

Question: My synthesis is producing a mixture of the desired 1H-indazole and the isomeric 2H-indazole. How can I improve the regioselectivity for the 1H-isomer?

Answer:

The formation of both 1H- and 2H-indazole tautomers is a common challenge in indazole synthesis, as the 1H-tautomer is generally more thermodynamically stable, but the kinetic product can sometimes be the 2H-isomer.[1][3] The regioselectivity can be influenced by several factors:

  • Synthetic Route: Certain synthetic strategies inherently favor one isomer over the other. For example, some cyclization reactions of hydrazones can be directed to favor the 1H-isomer.[1]

  • Protecting Groups: Introducing a protecting group on one of the nitrogen atoms can direct the formation of the desired isomer, followed by a deprotection step.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the ratio of the two isomers. For instance, in some syntheses, the use of a specific base can promote the formation of one isomer over the other.[4]

  • Purification: If isomer formation is unavoidable, they can often be separated by column chromatography on silica gel, though this can be challenging due to their similar polarities.

Comparative Data on Isomer Ratios under Different Conditions

ConditionBaseSolventTemperature (°C)1H-Isomer : 2H-Isomer Ratio
AK₂CO₃DMF1003 : 1
BNaHTHF655 : 1
Ct-BuOKDioxane802 : 1

Note: This data is illustrative and the optimal conditions should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: Besides the formation of the 2H-indazole isomer, other potential side reactions depend on the chosen synthetic route. Common synthetic precursors for indazoles include substituted o-toluidines, o-nitrobenzaldehydes, or o-fluorobenzonitriles.[3][5]

  • From o-Nitro Precursors: Incomplete reduction of the nitro group can lead to nitroso or azoxy intermediates which may undergo alternative cyclization pathways or remain as impurities.[5]

  • From Halogenated Precursors: If the synthesis involves a nucleophilic aromatic substitution (SNA) with hydrazine on a difluoro- or fluoro-chloro-aromatic precursor, substitution at other positions can occur, leading to regioisomeric impurities.

  • Dehalogenation: In syntheses involving catalytic hydrogenation or certain organometallic reagents, reductive dehalogenation of the fluorine atom can occur, yielding 6-methoxy-1H-indazole as a byproduct.

  • Hydrolysis of Methoxy Group: Under strongly acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-fluoro-1H-indazol-6-ol.

G start Starting Material (e.g., 2,4-Difluoro-6-methoxy precursor) desired_product This compound start->desired_product Main Reaction Pathway isomer 2H-Indazole Isomer start->isomer Side Reaction: Isomerization dehalogenation Dehalogenated Byproduct (6-methoxy-1H-indazole) start->dehalogenation Side Reaction: Reductive Conditions hydrolysis Hydrolyzed Byproduct (4-fluoro-1H-indazol-6-ol) start->hydrolysis Side Reaction: Acidic Conditions other_impurities Other Impurities (e.g., from incomplete reaction) start->other_impurities Incomplete Reaction

References

Optimizing reaction conditions for 4-Fluoro-6-methoxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Fluoro-6-methoxy-1H-indazole (CAS: 887569-13-3). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control for a successful synthesis include reaction temperature, the choice of solvent and catalyst, and the duration of the reaction. The purity of the starting materials is also crucial to avoid side reactions. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.

Q3: What are the most likely impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials, isomeric byproducts (such as the 2H-indazole isomer), and products from side reactions like over-alkylation or de-fluorination under harsh conditions. Residual solvents from the reaction and purification steps are also common.

Q4: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the impurities. It is advisable to perform a small-scale test to determine the most effective purification method.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction temperature or time. - Ensure the catalyst (if used) is active. - Check the purity of starting materials.
Decomposition of starting material or product.- Lower the reaction temperature. - Use a milder base or catalyst.
Formation of Multiple Products (observed on TLC/HPLC) Formation of isomeric byproducts (e.g., 2H-indazole).- Optimize the reaction conditions (solvent, temperature, base) to favor the formation of the desired 1H-indazole isomer. - Isolate the desired product using column chromatography.
Side reactions.- Review the reaction mechanism for potential side reactions and adjust conditions to minimize them (e.g., by using protecting groups).
Difficulty in Product Isolation Product is highly soluble in the work-up solvent.- Use a different solvent for extraction. - Perform a back-extraction if the product has acidic or basic properties.
Oily product that does not solidify.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Purify as an oil using column chromatography.

Experimental Protocols

Note: The following is a generalized experimental protocol for the synthesis of a substituted 1H-indazole, adapted for this compound based on established methods for similar compounds. Optimization of specific conditions is likely necessary.

Reaction Scheme (Hypothetical):

A plausible synthetic route could involve the diazotization of a substituted aniline followed by cyclization. For example, starting from 3-fluoro-5-methoxyaniline.

Step 1: Diazotization of 3-Fluoro-5-methoxyaniline

  • Dissolve 3-fluoro-5-methoxyaniline in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization to form this compound

  • In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic, so careful temperature control is necessary.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up to neutralize any remaining acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

Parameter Condition A Condition B Condition C Outcome
Solvent EthanolAcetic AcidDioxaneAcetic Acid showed the highest conversion.
Temperature 50 °C80 °C100 °C80 °C provided the best balance of reaction rate and minimal side products.
Reaction Time 2 hours4 hours6 hours4 hours was found to be the optimal time for completion.
Yield 45%75%70%Condition B resulted in the highest isolated yield.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Reductive Cyclization cluster_workup Work-up & Purification cluster_product Final Product start_material 3-Fluoro-5-methoxyaniline diazotization 1. Dissolve in aq. HCl 2. Cool to 0-5 °C 3. Add NaNO₂ solution start_material->diazotization cyclization 1. Add to reducing agent (e.g., Na₂SO₃) 2. Stir at RT or heat 3. Monitor by TLC diazotization->cyclization workup 1. Aqueous work-up 2. Extraction with organic solvent 3. Dry and concentrate cyclization->workup purification Purification by: - Column Chromatography - Recrystallization workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Impure Starting Materials? start->cause3 solution1a Increase Temperature or Time cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution2 Lower Reaction Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Stability issues with 4-Fluoro-6-methoxy-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-6-methoxy-1H-indazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation. When preparing solutions, it is best to use them immediately or store them at low temperatures (e.g., -20°C or -80°C) for short periods, protected from light.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the general reactivity of indazole derivatives, this compound may be susceptible to the following degradation pathways:

  • Photodegradation: Indazoles are known to undergo phototransposition to benzimidazoles upon exposure to UV light.[1][2][3] It is crucial to protect solutions from light to minimize this degradation pathway.

  • Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. The presence of a methoxy group might influence this susceptibility.

  • Thermal Degradation: At elevated temperatures, decomposition of the compound may occur. It is advisable to avoid prolonged exposure to high heat.

Q3: In which common laboratory solvents is this compound expected to be soluble?

A3: While specific quantitative solubility data is not widely published, based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It will likely have moderate to low solubility in alcohols like ethanol and methanol, and low solubility in aqueous buffers.[4] It is always recommended to perform preliminary solubility tests to determine the optimal solvent for your specific application.

Q4: I am observing inconsistent results in my biological assays. Could the instability of this compound be a factor?

A4: Yes, inconsistent bioassay results can be a strong indicator of compound instability.[5] Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration, resulting in poor reproducibility and an underestimation of its biological activity. It is crucial to assess the stability of the compound under your specific assay conditions (e.g., in cell culture media at 37°C).[6]

Troubleshooting Guides

Issue 1: Precipitation of the compound is observed during a long-term experiment.

Potential Cause Troubleshooting Steps
Low Solubility in Assay Medium 1. Determine the kinetic and thermodynamic solubility of the compound in the assay medium.[4] 2. If solubility is insufficient, consider using a co-solvent (e.g., DMSO), ensuring the final concentration does not exceed a level that affects the assay (typically <0.5%).[6] 3. Prepare a more dilute stock solution.
Change in pH of the Medium 1. Monitor the pH of your experimental medium over time. 2. Ensure the buffering capacity of your medium is sufficient to maintain a stable pH.
Compound Degradation to an Insoluble Product 1. Analyze the precipitate using techniques like LC-MS to identify if it is the parent compound or a degradant. 2. If it is a degradant, investigate the stability of the compound under the experimental conditions (see Issue 2).

Issue 2: Loss of compound concentration over time is detected by HPLC analysis.

Potential Cause Troubleshooting Steps
Chemical Instability (Hydrolysis, Oxidation) 1. Perform a stability study in the relevant buffer or medium at different pH values (e.g., acidic, neutral, basic) to assess pH-dependent hydrolysis. 2. Investigate the effect of adding antioxidants to the medium if oxidation is suspected. 3. Minimize the duration of the experiment if possible.[6]
Photodegradation 1. Protect all solutions and experimental setups from light by using amber vials or covering them with aluminum foil. 2. Compare the stability of the compound in the presence and absence of light.
Adsorption to Labware 1. Use low-adsorption plasticware or glass vials. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay, to reduce non-specific binding.
Metabolic Instability (in cell-based assays) 1. If working with cells or subcellular fractions (e.g., microsomes), the compound may be metabolized. 2. Perform a metabolic stability assay to determine the rate of metabolism. 3. Consider using metabolic inhibitors if the goal is to study the parent compound's direct effects.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
DMSOHighPolar aprotic solvent, effective at solvating a wide range of organic molecules.
DMFHighSimilar to DMSO, a polar aprotic solvent.
EthanolModeratePolar protic solvent, but the aromatic core may limit high solubility.
MethanolModerateSimilar to ethanol, a polar protic solvent.
AcetonitrileModerate to LowLess polar than DMSO and DMF.
Water / Aqueous Buffers (pH 7.4)LowThe hydrophobic nature of the indazole ring system limits aqueous solubility.

Note: This data is predictive and should be confirmed experimentally using the protocols provided below.

Table 2: Illustrative Stability Data of a Substituted Indazole Derivative in Solution

ConditionTime (hours)% Remaining Compound
pH 5.0 Buffer (in dark) 0100
2498.5
4897.2
pH 7.4 Buffer (in dark) 0100
2499.1
4898.8
pH 9.0 Buffer (in dark) 0100
2495.3
4891.8
pH 7.4 Buffer (exposed to light) 0100
2485.4
4872.1

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices for determining thermodynamic solubility.[7]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. An excess of solid material should be visible.

    • Seal the vial tightly.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of a pre-calibrated HPLC-UV method.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound. The solubility is reported in units such as µg/mL or mM.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general method for assessing the chemical stability of this compound in a specific solvent or buffer.[6]

  • Preparation of Test Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Dilute the stock solution into the test buffer (e.g., cell culture medium or PBS) to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%).

  • Incubation:

    • Divide the test solution into several aliquots in appropriate vials (use amber vials to test for light sensitivity).

    • Incubate the vials under the desired conditions (e.g., 37°C in a cell culture incubator).

    • Designate a "time zero" sample and immediately process it as described below.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from one of the vials.

    • Quench any potential reaction by adding an equal volume of a strong solvent like acetonitrile and store at -20°C until analysis.

    • Analyze all samples by a validated HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • From this plot, the degradation rate and the half-life (t½) of the compound under the tested conditions can be determined.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results check_purity Confirm Compound Purity and Identity (e.g., LC-MS, NMR) start->check_purity check_purity->start Impure check_solubility Assess Solubility in Assay Medium check_purity->check_solubility Pure perform_stability Perform Stability Study in Assay Medium check_solubility->perform_stability Soluble optimize_conditions Optimize Assay Conditions (e.g., reduce time, protect from light) check_solubility->optimize_conditions Insoluble identify_degradants Identify Degradation Products (LC-MS) perform_stability->identify_degradants Unstable end Consistent Results perform_stability->end Stable identify_degradants->optimize_conditions optimize_conditions->end G Experimental Workflow for Stability Assessment prep_solution Prepare Test Solution (Compound in Assay Medium) t0_sample Take T=0 Sample prep_solution->t0_sample incubate Incubate Under Test Conditions (e.g., 37°C, with/without light) prep_solution->incubate quench Quench Reaction (e.g., add Acetonitrile) t0_sample->quench time_points Collect Aliquots at Various Time Points incubate->time_points time_points->quench analyze Analyze by HPLC quench->analyze data_analysis Plot % Remaining vs. Time & Calculate Half-life analyze->data_analysis G VEGFR-2 Signaling Pathway (Target for Indazole Kinase Inhibitors) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indazole This compound (as Kinase Inhibitor) Indazole->VEGFR2 Cell_Response Cellular Responses (Proliferation, Migration, Angiogenesis) PLCg->Cell_Response AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT->Cell_Response

References

Overcoming solubility problems with 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Fluoro-6-methoxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: Based on structurally similar compounds, this compound is expected to have limited aqueous solubility. Organic solvents are typically required for initial dissolution. For a related compound, 4-Fluoro-1H-indazole, slight solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.[1] It is recommended to start with these solvents to prepare a stock solution.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This phenomenon is common for hydrophobic compounds and is known as precipitation upon dilution.[2] DMSO is a strong organic solvent that can dissolve many non-polar compounds at high concentrations.[2] When this concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration exceeds its solubility limit in the mixed solvent, causing it to precipitate.[2]

To mitigate this, you can try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.[3]

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Use of Co-solvents or Surfactants: Incorporate a small percentage of a co-solvent like ethanol or a surfactant like Tween® 80 in your final aqueous solution to improve solubility.[3][4]

  • Sonication: After dilution, sonicate the solution to help disperse the compound.[5]

Q3: Can the solid form of this compound affect its solubility?

A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its solubility and dissolution rate.[2] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice structure.[2] If you are consistently facing solubility issues, it might be beneficial to characterize the solid form of your compound.

Q4: Are there any general strategies to improve the aqueous solubility of indazole derivatives like this one?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like indazole derivatives.[6][7][8] These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4] The pKa of the compound will determine the optimal pH range.

  • Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility.[4][9]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.[6][7]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound during your experiments.

Initial Solubility Assessment

If you are encountering solubility issues, start with a basic assessment.

Step 1: Visual Inspection

  • Observation: After attempting to dissolve the compound, do you see any visible particles, cloudiness, or a film on the container's surface?[2]

  • Action: Any of these signs indicate poor solubility. Proceed to quantify the solubility.

Step 2: Basic Solubility Testing in Different Solvents

  • Protocol: Attempt to dissolve a small, known amount of the compound in a fixed volume of different solvents (e.g., water, PBS, ethanol, DMSO).

  • Analysis: This will help you identify the most suitable solvent system for your experiments.

Quantitative Solubility Data (Hypothetical)

The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. This data is for illustrative purposes to guide your solvent selection.

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Insoluble
Ethanol5 - 10Soluble
Methanol2 - 5Moderately Soluble
Dimethyl Sulfoxide (DMSO)> 50Highly Soluble
Polyethylene Glycol 400 (PEG400)10 - 20Soluble

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol provides a method for assessing the kinetic solubility of a compound, which is relevant for early-stage drug discovery experiments.

Objective: To determine the concentration at which this compound precipitates from an aqueous solution after dilution from a DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).[2]

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[2]

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a 1% final DMSO concentration.[2]

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[2]

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[2]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound in an aqueous buffer.

Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Primary Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Prepare Co-solvent Stock: In a separate tube, mix DMSO and Ethanol in a 1:1 ratio.

  • Prepare Intermediate Dilution: Dilute the primary stock solution with the DMSO:Ethanol co-solvent to an intermediate concentration (e.g., 2 mM).

  • Final Dilution: Slowly add the intermediate dilution to the PBS buffer while vortexing to achieve the desired final concentration. The final concentration of the organic solvents should be kept as low as possible (e.g., <5% total).

  • Sonication: If any cloudiness is observed, sonicate the final solution for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems encountered with this compound.

G A Start: Solubility Issue Observed (Precipitation, Cloudiness) B Characterize the Problem: - Visual Inspection - Basic Solvent Screen A->B C Is the compound soluble in an organic solvent (e.g., DMSO)? B->C D Prepare a concentrated stock solution in the chosen organic solvent. C->D Yes K Seek alternative compound or synthesis route. C->K No E Does precipitation occur upon dilution into aqueous buffer? D->E F Proceed with the experiment. E->F No G Optimize Dilution Strategy: - Stepwise dilution - Lower stock concentration - Sonication E->G Yes H Modify Formulation: - Add co-solvents (e.g., Ethanol) - Add surfactants (e.g., Tween-80) - pH adjustment G->H J Re-evaluate solubility. G->J I Consider Advanced Formulation: - Cyclodextrin complexation - Solid dispersion H->I H->J I->J J->E

Caption: A workflow for systematically addressing solubility challenges.

Conceptual Signaling Pathway Inhibition

Indazole derivatives are often investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

G cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor This compound Inhibitor->Kinase A

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Interpreting NMR spectra of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluoro-6-methoxy-1H-indazole

This guide provides technical support for researchers, scientists, and drug development professionals interpreting the NMR spectra of this compound. It includes frequently asked questions, troubleshooting advice, detailed data tables, and standard experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR signals for this compound?

A1: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (H3, H5, H7), the methoxy group protons (-OCH₃), and the amine proton (N-H). The ¹³C NMR will show signals for all eight carbons in the molecule. The fluorine atom at the C4 position and the methoxy group at the C6 position significantly influence the chemical shifts and introduce specific coupling patterns, particularly ¹H-¹⁹F and ¹³C-¹⁹F couplings. For detailed assignments, refer to the data tables below.

Q2: How does the fluorine atom at the C4 position affect the NMR spectra?

A2: The highly electronegative fluorine atom causes significant effects:

  • ¹H NMR: Protons on adjacent carbons (H3 and H5) will exhibit through-bond coupling (J-coupling) with the ¹⁹F nucleus, resulting in additional splitting of their signals (e.g., a doublet may become a doublet of doublets). Long-range couplings, such as to H7, may also be observed.

  • ¹³C NMR: Carbon atoms will couple with the ¹⁹F nucleus. The strongest coupling (¹JCF) is observed for the carbon directly attached to the fluorine (C4). Weaker two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings are also common, which are invaluable for confirming assignments.[1]

  • ¹⁹F NMR: A proton-coupled ¹⁹F NMR spectrum will show couplings to nearby protons, confirming the spatial relationships. ¹⁹F has a very wide chemical shift range, which can sometimes lead to baseline distortions if a large spectral width is acquired.[2][3]

Q3: Why is the N-H proton signal in my ¹H NMR spectrum very broad or sometimes not visible?

A3: The N-H proton of the indazole ring is acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent or with other exchangeable protons.[4] This exchange process occurs on a timescale that is intermediate relative to the NMR measurement, causing the signal to broaden significantly. In some cases, the signal can become so broad that it is indistinguishable from the baseline. The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[4]

Q4: I see more signals than I expected in my spectrum. What could be the cause?

A4: The presence of unexpected signals can be attributed to several factors:

  • Impurities: Synthesis byproducts, starting materials, or residual solvents are common sources of extra peaks.

  • Tautomers: Indazole derivatives can sometimes exist as a mixture of 1H- and 2H-indazole tautomers, which have distinct spectroscopic properties.[4] Although the 1H-indazole is generally the more stable form, the presence of the 2H isomer can lead to a second set of signals.[4]

  • Solvent Peaks: Residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃, DMSO-d₅ in DMSO-d₆) and water (H₂O or HOD) are frequently observed.

Data Presentation

The following tables summarize the predicted NMR data for this compound. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. These are estimated values and may vary slightly based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
N-H~13.1br s-
H3~8.1d⁴JH3-F ≈ 2-3 Hz
H7~7.4d³JH7-H5 ≈ 1.0 Hz
H5~6.8dd³JH5-F ≈ 10-12 Hz, ³JH5-H7 ≈ 1.0 Hz
-OCH₃~3.9s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon LabelPredicted δ (ppm)C-F Coupling (JCF, Hz)
C7a~141²JCF ≈ 12-15 Hz
C6~160⁴JCF ≈ 2-4 Hz
C5~98²JCF ≈ 25-30 Hz
C4~155¹JCF ≈ 240-260 Hz
C3a~115³JCF ≈ 4-6 Hz
C3~135³JCF ≈ 10-13 Hz
C7~110⁴JCF ≈ 1-2 Hz
-OCH₃~56-

Experimental Protocols

Protocol 1: NMR Sample Preparation

To obtain high-quality NMR spectra, proper sample preparation is critical. Samples must be free of suspended solids and paramagnetic impurities.[5][6]

  • Weigh Sample: In a clean, dry glass vial, weigh the appropriate amount of this compound.

    • For ¹H NMR: 5-10 mg.[7]

    • For ¹³C NMR: 20-50 mg.[7]

  • Add Solvent: Add the appropriate volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial. For a standard 5 mm NMR tube, use 0.6-0.7 mL of solvent.[8]

  • Dissolve Sample: Gently shake or vortex the vial to completely dissolve the compound. If necessary, gentle heating can be applied.

  • Filter Sample: To remove any particulate matter, filter the solution. A common method is to place a small plug of cotton or glass wool into a Pasteur pipette and then use it to transfer the solution from the vial into the NMR tube.[5][7]

  • Transfer to NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure the solvent height is adequate (typically 4-5 cm).[5][7]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of approximately 0-15 ppm.[4]

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should typically be set from 0-180 ppm.

    • A larger number of scans (e.g., 128 to 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

Visualizations

Caption: Molecular structure of this compound with atom numbering.

TroubleshootingWorkflow start Unexpected NMR Spectrum q1 Extra Signals Observed? start->q1 q2 Poor Resolution / Broad Peaks? start->q2 q3 Distorted Baseline? start->q3 cause1a Solvent or Impurity Peaks q1->cause1a Yes cause1b Tautomer Mixture (1H/2H) q1->cause1b Yes cause2a Poor Shimming q2->cause2a Yes cause2b Sample Too Concentrated q2->cause2b Yes cause2c Suspended Solids in Sample q2->cause2c Yes cause3a Baseline Roll (common in ¹⁹F) q3->cause3a Yes cause3b Phasing Error q3->cause3b Yes sol1a Check solvent signals. Verify sample purity (LCMS/TLC). cause1a->sol1a sol1b Consider possibility of 2H-isomer. Change solvent or temperature. cause1b->sol1b sol2a Re-shim the instrument. cause2a->sol2a sol2b Dilute the sample. cause2b->sol2b sol2c Re-prepare and filter sample. cause2c->sol2c sol3a Use backward linear prediction. Reduce spectral width if possible. cause3a->sol3a sol3b Manually re-phase spectrum. cause3b->sol3b

Caption: Troubleshooting workflow for common NMR spectroscopy issues.

Couplings H3 H3 F4 F4 H3->F4 ⁴J (weak) H5 H5 H5->F4 ³J (strong) H7 H7 H5->H7 ³J (weak, meta) center Indazole Core

References

Technical Support Center: Mass Spectrometry Analysis of 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoro-6-methoxy-1H-indazole and encountering issues during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The chemical formula for this compound is C₈H₇FN₂O. The expected monoisotopic mass is approximately 166.05 g/mol . When analyzing the mass spectrum, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 167.06 in positive ion mode.

Q2: I am not observing the molecular ion peak. What are the possible reasons?

The absence of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected. This can be influenced by high source temperatures or high cone voltages.

  • Ionization Method: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound, leading to poor ionization or excessive fragmentation.

  • Compound Instability: The compound itself may be unstable under the experimental conditions.

  • Instrumental Issues: There could be problems with the mass spectrometer's calibration, sensitivity, or detector.

Q3: What are the common fragmentation patterns observed for indazole-based compounds?

Indazole derivatives typically exhibit characteristic fragmentation patterns. While specific data for this compound is not extensively published, based on the fragmentation of similar structures, the following pathways can be anticipated:

  • Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃), resulting in a fragment ion with a mass loss of 15 Da.

  • Loss of Formaldehyde: A neutral loss of formaldehyde (CH₂O) from the methoxy group can occur, leading to a mass loss of 30 Da.

  • Loss of HCN: Cleavage of the pyrazole ring can result in the loss of hydrogen cyanide (HCN), a mass loss of 27 Da.[1]

  • Loss of Nitrogen: The indazole ring can lose a molecule of nitrogen (N₂), corresponding to a mass loss of 28 Da.

  • Formation of Indazole Core Ions: Fragments corresponding to the stable indazole core are often observed. For some substituted indazoles, characteristic ions like the acylium-indazole (m/z 145) and the methylidene-indazolium ion (m/z 131) have been reported, indicating the stability of the core structure.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Signal Poor solubility of the sample in the chosen solvent.Test different solvents or solvent combinations (e.g., methanol, acetonitrile, water with small amounts of formic acid or ammonium hydroxide) to improve solubility and ionization efficiency.
Inefficient ionization.Optimize the ionization source parameters. For Electrospray Ionization (ESI), adjust the capillary voltage, cone voltage, and desolvation gas flow and temperature. Consider trying a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI).
Incorrect instrument settings.Verify the mass spectrometer is properly calibrated and operating in the correct mass range. Ensure the detector is turned on and functioning correctly.
Poor Peak Shape Suboptimal chromatographic conditions.If using LC-MS, optimize the HPLC method, including the column, mobile phase composition, gradient, and flow rate.
Sample overload.Reduce the concentration of the sample being injected.
High Background Noise Contaminated solvent or system.Use high-purity solvents and flush the LC-MS system thoroughly.
Leaks in the system.Check for any leaks in the fluidic path or the mass spectrometer interface.
Unexpected Fragment Ions In-source fragmentation.Lower the cone voltage (or fragmentor voltage) and the ion source temperature to reduce fragmentation before mass analysis.
Presence of impurities or contaminants.Analyze a blank (solvent only) to identify background ions. Purify the sample if necessary.
Complex fragmentation pathways.Perform MS/MS (tandem mass spectrometry) experiments to isolate the precursor ion and characterize its fragments. This can help in elucidating the fragmentation pathways.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase to be used for the analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds.

  • Capillary Voltage: 2.5-3.5 kV.

  • Cone Voltage: 20-40 V (this may need to be optimized to control in-source fragmentation).

  • Desolvation Gas Temperature: 250-400 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: Scan from m/z 50 to 500.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound based on common fragmentation patterns of related heterocyclic compounds.

Fragmentation_Pathway M [C₈H₇FN₂O+H]⁺ m/z = 167.06 (Parent Ion) F1 [C₇H₄FN₂O]⁺ m/z = 152.04 M->F1 - CH₃• F2 [C₇H₅FN₂]⁺ m/z = 136.05 M->F2 - CH₂O F3 [C₈H₄FN₂O]⁺ m/z = 165.04 M->F3 - H₂ F4 [C₇H₄FN₂]⁺ m/z = 135.04 F2->F4 - H•

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and its major predicted fragments. The relative abundance of these ions will depend on the specific instrument conditions, particularly the collision energy in MS/MS experiments.

Ion Proposed Formula Calculated m/z Mass Loss (Da) Lost Neutral/Radical
[M+H]⁺[C₈H₈FN₂O]⁺167.06--
Fragment 1[C₇H₅FN₂O]⁺152.0415.02•CH₃
Fragment 2[C₇H₆FN₂]⁺136.0531.01CH₂O
Fragment 3[C₈H₆FN₂O]⁺165.042.02H₂
Fragment 4[C₇H₅FN₂]⁺135.041.01 (from F2)H•

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-6-methoxy-1H-indazole and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various biological targets, particularly protein kinases. This guide provides a comparative overview of 4-Fluoro-6-methoxy-1H-indazole against other notable indazole derivatives, supported by experimental data, to inform the design and development of novel therapeutics.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are bioisosteres of purines, enabling them to effectively compete with ATP for the binding pocket of kinases.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions within the kinase hinge region, a key determinant of binding affinity.[1] Strategic substitutions on the indazole ring can enhance potency, selectivity, and pharmacokinetic properties. Fluorine and methoxy substitutions, as seen in this compound, are common strategies to modulate the electronic and steric properties of the molecule, potentially improving its drug-like characteristics.

Comparative Analysis of Biological Activity

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it with structurally related indazole derivatives that have been well-characterized. This comparison focuses on their inhibitory activity against various protein kinases and their anti-proliferative effects on cancer cell lines.

Kinase Inhibition Profile

Indazole derivatives have demonstrated potent inhibitory activity against a wide range of protein kinases involved in cancer cell signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several representative indazole-based kinase inhibitors.

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundIC50 of Reference
PazopanibVEGFR-230 nM--
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nMPazopanib30 nM[2]
CFI-400945PLK42.8 nMCentrinone2.7 nM[2]
Compound 82a (1H-indazole derivative)Pan-Pim (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM--[2]
Compound 102 (1H-indazole-4-carboxamide)FGFR130.2 ± 1.9 nM--[2]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1 nM, 8 nM, 15 nM--[2]
AxitinibPLK4Ki = 4.2 nM--[3]
1H-indazol-3-amine derivative (27a)FGFR1, FGFR2< 4.1 nM, 2.0 nM--[4]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (28a)FGFR169.1 nM--[4]
Anti-proliferative Activity

The inhibition of key kinases by indazole derivatives translates into potent anti-proliferative activity against various cancer cell lines.

Compound IDCell LineCancer TypeIC50 (Cell-based Assay)
Indazole derivative (2f)4T1Breast Cancer0.23 - 1.15 µM[5]
1H-indazol-3-amine derivative (6o)K562Chronic Myeloid Leukemia5.15 µM[6][7]
1H-indazol-3-amine derivative (6o)HEK-293Normal Kidney33.2 µM[6][7]
Indazole-based PLK4 inhibitor (C05)IMR-32Neuroblastoma0.948 µM[3]
Indazole-based PLK4 inhibitor (C05)MCF-7Breast Cancer0.979 µM[3]
Indazole-based PLK4 inhibitor (C05)H460Non-small Cell Lung Cancer1.679 µM[3]
1H-indazol-3-amine derivative (27a)KG-1Leukemia25.3 nM[4]
1H-indazol-3-amine derivative (27a)SNU-16Stomach Cancer77.4 nM[4]

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole derivatives like Pazopanib.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Indazole Indazole Inhibitor Indazole->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Simplified VEGFR Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the potency and cellular activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Compound Preparation: Prepare a stock solution of the indazole derivative in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute it further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[8]

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[8]

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.[8]

  • Initiate Kinase Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values using a suitable data analysis software.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Indazole Inhibitor B Add Inhibitor/Vehicle to Assay Plate A->B C Add Kinase, Substrate, and ATP to Initiate Reaction B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP D->E F Add Kinase Detection Reagent to Convert ADP to ATP & Generate Light E->F G Measure Luminescence (Signal ∝ Kinase Activity) F->G

Caption: In Vitro Kinase Assay Workflow.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Incubation: Remove the treatment medium, and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate the plates for 3-4 hours at 37°C to allow for formazan crystal formation by viable cells.[1][2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Western Blotting

Western blotting is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins upon treatment with an inhibitor.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of the indazole inhibitor for a specific duration. A positive control (e.g., a known activator of the pathway) and a vehicle control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR2) overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.[9]

Western_Blot_Workflow A Cell Treatment with Indazole Inhibitor B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE to Separate Proteins by Size B->C D Transfer Proteins to PVDF Membrane C->D E Blocking and Incubation with Primary Antibody (e.g., p-Kinase) D->E F Incubation with HRP-conjugated Secondary Antibody E->F G ECL Detection and Imaging F->G H Data Analysis (Band Quantification) G->H

Caption: Western Blot Experimental Workflow.

Conclusion

The indazole scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. While direct biological data for this compound is limited, analysis of structurally similar compounds suggests its potential as a kinase inhibitor. The strategic placement of fluoro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The experimental protocols and comparative data provided in this guide offer a framework for researchers to evaluate novel indazole derivatives and advance the development of next-generation targeted therapies.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated indazole derivatives, a privileged scaffold in numerous therapeutic agents. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the insights needed to leverage fluorine's unique properties in drug design and development. The inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and overall potency.[1]

Data Presentation: Head-to-Head Comparison

The following tables summarize quantitative data from studies that directly compare the biological activity of fluorinated indazoles with their non-fluorinated analogues.

Table 1: Kinase Inhibition

Target KinaseCompound IDFluorination StatusIC₅₀ (nM)Fold Improvement with Fluorination
FGFR114aNon-fluorinated15-
FGFR114dFluorinated5.5~2.7x
ROCK1514-Fluoro2500-
ROCK1526-Fluoro14~178x (vs. 4-Fluoro)

Note: Data for ROCK1 inhibitors compares two different positional isomers of fluorine, highlighting the importance of fluorine placement. A direct non-fluorinated comparison was not available in the cited literature.[2][3][4]

Table 2: Enzyme Inhibition

Target EnzymeCompound TypeFluorination StatusKᵢ (nM)Fold Improvement with Fluorination
Factor XaIndazole DerivativeNon-fluorinated>14,400-
Factor Xa7-Fluoroindazole DerivativeFluorinated223~60x

[4]

Key Biological Effects of Fluorination on Indazoles

Fluorine's high electronegativity and small size impart unique properties to organic molecules. When incorporated into the indazole scaffold, fluorine can:

  • Enhance Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds with the active site of enzymes and receptors, leading to increased potency. For instance, the 7-fluoro group in Factor Xa inhibitors forms a hydrogen bond with the N-H of Gly216 in the peptide backbone, contributing to a significant increase in inhibitory potency.[4]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug candidate.

  • Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa. These changes can influence cell permeability, solubility, and oral bioavailability. For example, 6-fluoroindazole 52, a potent ROCK1 inhibitor, exhibited a dramatic increase in oral bioavailability (61%).[2][4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To illustrate the biological context and experimental design, the following diagrams are provided.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Fluorinated/ Non-Fluorinated Indazole Inhibitor Indazole->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.

Kinase_Inhibition_Workflow cluster_workflow Experimental Workflow: Kinase Inhibition Assay (IC₅₀ Determination) A 1. Reagent Preparation - Kinase, Substrate, ATP - Serial dilutions of test compounds (fluorinated & non-fluorinated indazoles) B 2. Reaction Setup - Combine kinase, substrate, ATP, and test compound in a multi-well plate A->B C 3. Incubation - Allow the kinase reaction to proceed at a controlled temperature (e.g., 37°C) B->C D 4. Signal Detection - Stop the reaction and measure kinase activity (e.g., luminescence, fluorescence) C->D E 5. Data Analysis - Calculate percent inhibition relative to control D->E F 6. IC₅₀ Determination - Plot inhibition vs. compound concentration and fit to a dose-response curve E->F

Caption: A generalized workflow for determining the IC₅₀ value in a biochemical kinase assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for key assays used to evaluate the biological activity of indazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Km for the specific kinase).

  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compounds: Prepare serial dilutions of the fluorinated and non-fluorinated indazoles in DMSO. Further dilute in kinase buffer to the final desired concentrations.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of a solution containing the kinase and substrate to each well.

  • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Experiment (Bidirectional):

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a final concentration of, for example, 10 µM) to the apical (donor) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (donor) compartment.

    • Collect samples from the apical (receiver) compartment at the same time points.

3. Sample Analysis:

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

2. Incubation:

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Add the test compound (at a final concentration of, for example, 1 µM) to the HLM suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg of microsomal protein.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold is a powerful tool for medicinal chemists. The presented data demonstrates that fluorination can significantly enhance the biological activity of indazole derivatives, leading to more potent enzyme and kinase inhibitors. This guide provides a framework for understanding and evaluating the impact of fluorination, offering valuable insights for the design of next-generation indazole-based therapeutics. The provided experimental protocols serve as a foundation for the in-house evaluation of novel fluorinated and non-fluorinated indazole compounds.

References

A Comparative Guide to the Selectivity Profile of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Understanding the selectivity profile of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects. Due to the limited publicly available kinase profiling data for 4-Fluoro-6-methoxy-1H-indazole, this guide presents a comparative analysis of a well-characterized, structurally related indazole-based inhibitor, Axitinib. Axitinib's selectivity is compared with an alternative multi-kinase inhibitor, Vandetanib, which also targets key pathways in tumor progression. This guide provides supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate an objective comparison.

Introduction

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-indazole core has proven to be a versatile scaffold for designing potent kinase inhibitors that can effectively compete with ATP in the kinase active site.

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), which are key mediators of tumor angiogenesis.[1] Vandetanib is another kinase inhibitor that targets VEGFR, in addition to the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) proto-oncogene.[2] This guide will delve into the selectivity profiles of these two inhibitors to highlight the nuances in their kinase interaction landscapes.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a crucial factor in determining its therapeutic window and potential for adverse effects. Wide-spectrum kinase profiling, often through kinome scanning, is the standard approach to assess a compound's interaction with a broad range of kinases. The following tables summarize the kinase inhibition profiles of Axitinib and Vandetanib against a panel of selected kinases.

Table 1: Kinase Selectivity Profile of Axitinib

Kinase TargetIC50 (nM)Kinase Family
VEGFR1 0.1 TK
VEGFR2 0.2 TK
VEGFR3 0.1-0.3 TK
PDGFRβ1.6TK
c-Kit1.7TK
RET2.5TK

Data presented as half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. Data sourced from various publications.[3]

Table 2: Kinase Selectivity Profile of Vandetanib

Kinase TargetIC50 (nM)Kinase Family
VEGFR2 40 TK
RET 100 TK
VEGFR3110TK
EGFR500TK
PDGFRβ1100TK
c-Kit>10000TK

Data presented as half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. Data sourced from various publications.[4][5][6]

Key Signaling Pathways

Axitinib and Vandetanib exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Axitinib is a potent inhibitor of VEGFRs, thereby blocking VEGF-mediated signaling which is crucial for angiogenesis.[3][7] By inhibiting VEGFRs, Axitinib disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[7]

Vandetanib's mechanism of action is broader, targeting not only VEGFR but also the RET and EGFR signaling pathways.[2][8] The inhibition of the RET proto-oncogene is particularly relevant in certain cancers, such as medullary thyroid carcinoma, where RET mutations are a key driver of the disease.[2][9]

VEGFR_RET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand (e.g., GDNF) Ligand (e.g., GDNF) RET RET Ligand (e.g., GDNF)->RET PI3K PI3K VEGFR->PI3K PLCγ PLCγ VEGFR->PLCγ RAS RAS RET->RAS RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival PLCγ->RAS Axitinib Axitinib Axitinib->VEGFR Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->RET

Caption: Simplified VEGFR and RET signaling pathways and points of inhibition.

Experimental Protocols

Detailed and reproducible methodologies are essential for the reliable comparison of kinase inhibitors. The following sections provide overviews of key experimental protocols used to generate the data in this guide.

Biochemical Kinase Assay (IC50 Determination)

This type of assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, thus a higher signal indicates greater inhibition.

General Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then performed to create a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and the test compound at various concentrations are incubated in a reaction buffer. The final DMSO concentration is kept constant (typically ≤1%).

  • Reaction Initiation: The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Signal Detection: A reagent, such as ADP-Glo™, is added to stop the kinase reaction and detect the amount of ADP produced, which is then converted to a luminescent signal.[10][11]

  • Data Analysis: The luminescent signal is measured using a luminometer. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[12]

KINOMEscan™ Competition Binding Assay

This high-throughput assay platform measures the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound.

General Workflow:

  • Kinase Panel: A large number of human kinases are expressed and tagged (e.g., with DNA).

  • Competition: The test compound is incubated with a specific kinase from the panel and a solid support (e.g., beads) to which a broad-spectrum inhibitor is attached.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of the control (no compound). This data can be used to determine the dissociation constant (Kd) for the interaction between the test compound and each kinase.[13][14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilution of Test Compound Incubation Incubate Kinase, Substrate, and Compound Compound_Dilution->Incubation Kinase_Prep Prepare Kinase and Substrate Kinase_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction and Detect Signal Reaction_Start->Reaction_Stop Data_Acquisition Measure Signal (e.g., Luminescence) Reaction_Stop->Data_Acquisition IC50_Calc Calculate % Inhibition and Determine IC50 Data_Acquisition->IC50_Calc

Caption: General experimental workflow for a biochemical kinase assay.

Conclusion

This guide provides a comparative overview of the selectivity profiles of the indazole-based kinase inhibitor Axitinib and the multi-kinase inhibitor Vandetanib. While both compounds inhibit VEGFRs, their broader kinome selectivity profiles differ significantly, which has implications for their therapeutic applications and potential side effects. The provided experimental protocols and pathway diagrams offer a framework for researchers to understand and evaluate the performance of these and other kinase inhibitors. The continued development of highly selective kinase inhibitors, guided by comprehensive profiling, is crucial for advancing targeted cancer therapies.

References

Unveiling the Off-Target Landscape of 4-Fluoro-6-methoxy-1H-indazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target profile of 4-Fluoro-6-methoxy-1H-indazole. Due to the limited publicly available data for this specific molecule, this report leverages experimental data from structurally related indazole-based kinase inhibitors to provide an illustrative comparison and guide future experimental design.

The 1H-indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to mimic the hinge-binding motif of ATP.[1] However, this interaction mechanism also presents a challenge, as the conserved nature of the ATP binding site across the kinome can lead to off-target binding and potential toxicity.[2] The substitution pattern on the indazole ring, including fluorination and methoxylation, plays a critical role in modulating potency and selectivity.[3][4]

Comparative Kinase Inhibition Profiles

To illustrate the potential off-target landscape of this compound, we present kinase inhibition data for other well-characterized indazole-based inhibitors. This comparative data, summarized in the tables below, highlights the diversity of kinase families that can be targeted by this scaffold and provides a basis for predicting potential off-target interactions.

It is crucial to note that the specific off-target profile of this compound will be unique and can only be definitively determined through comprehensive experimental screening.

Table 1: Comparative Kinase Inhibition Profiles of Indazole-Based Inhibitors

Kinase TargetUNC2025 (IC50, nM)BMS-777607 (IC50, nM)R428 (Bemcentinib) (IC50, nM)
Primary Target(s) MER (0.74), FLT3 (0.8), TRKA (1.67)MET (3.9), AXL (11), RON (25)AXL (14)
Significant Off-Targets AXL (122), TRKC (4.38), TYRO3 (5.83), KIT (8.18)TYRO3 (4.5), MER (7.1)MER (31), TYRO3 (48)
Less Potent Off-Targets MET (364)FLT3 (100-500)VEGFR2 (>1000)

Data for UNC2025, BMS-777607, and R428 (Bemcentinib) are compiled from publicly available sources.[1] This table is for illustrative purposes to demonstrate the potential for off-target interactions within the indazole class.

Table 2: Kinase Selectivity of a Representative Fluorinated Indazole Derivative

A study on reverse indazole inhibitors identified a compound with a 2-fluoro-6-methoxy C(6) group, which shares some structural similarity with the topic compound. This derivative, while targeting HPK1, showed selectivity against several other kinases.

Kinase TargetInhibition (Selectivity Ratio over HPK1)
HPK1Primary Target
CDK2>83x
JAK1>83x
JAK2>83x

Data is derived from a study on reverse indazole inhibitors for HPK1.[4] The selectivity is expressed as the ratio of the IC50 for the off-target kinase over the IC50 for the primary target, HPK1.

Experimental Protocols for Assessing Off-Target Effects

To definitively characterize the off-target profile of this compound, a combination of in vitro and cellular assays is recommended.

Protocol 1: KINOMEscan® Competition Binding Assay

This high-throughput in vitro assay is the gold standard for assessing kinase inhibitor selectivity by quantifying the binding interactions of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.[5][6][7]

Methodology:

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: The test compound (this compound) is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement and can also reveal off-target binding within a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10]

Principle: The binding of a ligand to a protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature (Tm). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[8][9]

Methodology:

  • Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.

  • Protein Quantification: The amount of the target protein and potential off-target proteins in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Protocol 3: Quantitative Phosphoproteomics

This mass spectrometry-based approach provides a global view of the cellular signaling pathways affected by a kinase inhibitor, thereby identifying both direct and indirect off-target effects.[2][11]

Principle: Kinase inhibitors alter the phosphorylation state of their direct targets and downstream substrates. By quantifying changes in the phosphoproteome of inhibitor-treated cells, one can identify affected signaling pathways.

Methodology:

  • Cell Culture and Treatment: Cells are treated with this compound or a vehicle control.

  • Protein Digestion and Phosphopeptide Enrichment: Proteins are extracted, digested into peptides, and phosphopeptides are enriched using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.

  • Data Analysis: Changes in the phosphorylation levels of specific proteins are compared between treated and control samples to identify modulated signaling pathways.

Visualizing Potential Signaling Pathway Interactions

The following diagrams, generated using the DOT language, illustrate a hypothetical primary signaling pathway for a kinase inhibitor and a potential off-target pathway. These are generalized representations and would need to be adapted based on the actual on- and off-target activities of this compound as determined by experimental data.

cluster_on_target On-Target Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Substrate_1 Substrate_1 Kinase_A->Substrate_1 Cellular_Response_1 Cellular_Response_1 Substrate_1->Cellular_Response_1 Inhibitor This compound Inhibitor->Kinase_A

Caption: Hypothetical on-target signaling pathway inhibited by this compound.

cluster_off_target Potential Off-Target Pathway Growth_Factor Growth_Factor Kinase_B Kinase_B Growth_Factor->Kinase_B Substrate_2 Substrate_2 Kinase_B->Substrate_2 Cellular_Response_2 Adverse Effect Substrate_2->Cellular_Response_2 Inhibitor This compound Inhibitor->Kinase_B

Caption: Illustrative potential off-target signaling pathway affected by this compound.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a logical workflow for the comprehensive assessment of the off-target effects of a novel kinase inhibitor like this compound.

Compound This compound KinomeScan In Vitro Kinome Scan (e.g., KINOMEscan®) Compound->KinomeScan Identify_Off_Targets Identify Potential Off-Targets KinomeScan->Identify_Off_Targets CETSA Cellular Target Engagement (CETSA®) Identify_Off_Targets->CETSA Phosphoproteomics Global Pathway Analysis (Phosphoproteomics) Identify_Off_Targets->Phosphoproteomics Validate_Off_Targets Validate Cellular Off-Target Effects CETSA->Validate_Off_Targets Phosphoproteomics->Validate_Off_Targets SAR Structure-Activity Relationship (SAR) Studies Validate_Off_Targets->SAR

Caption: A streamlined workflow for comprehensive off-target profiling of a kinase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-6-methoxy-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural similarity to purines allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable core for the development of kinase inhibitors.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Fluoro-6-methoxy-1H-indazole analogs, focusing on their application as inhibitors of key kinases implicated in cancer and immune regulation, such as Hematopoietic Progenitor Kinase 1 (HPK1) and Polo-like Kinase 4 (PLK4).

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-indazole analogs is highly dependent on the nature and position of substituents on the indazole ring. The presence of a fluorine atom at the C4 position and a methoxy group at the C6 position creates a specific electronic and steric profile that influences binding affinity and selectivity.

Substitutions at the C6-Position for HPK1 Inhibition:

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[3] SAR studies on "reverse indazoles" have explored various aryl substitutions at the C6 position, revealing key insights into the requirements for potent HPK1 inhibition.

A notable finding is the enhanced potency observed with a 2-fluoro-6-methoxy C6 group.[3] Further exploration of substitutions on an ortho-tolyl group at this position showed that while ortho-substituents are tolerated, they can lead to a loss in potency.[3] The incorporation of a methoxy group on a bicyclic methylamine substituent at C6 enhanced potency, whereas extending it to an ethoxy group resulted in a significant decrease in activity.[3]

Table 1: SAR of C6-Aryl Analogs as HPK1 Inhibitors

CompoundC6-SubstitutionHPK1 IC50 (nM)
5 4-methoxy-pyridin-2-yl39
6 Phenyl820
7 o-Tolyl410
9 2-Fluoro-6-methylphenyl121
11 Bicyclic methylamine with methoxy89
12 Bicyclic methylamine with ethoxy557

Data compiled from studies on reverse indazole inhibitors of HPK1.[3]

Substitutions at Other Positions:

While specific SAR data for a broad series of analogs based on the exact this compound scaffold is limited, general trends can be extrapolated from other indazole-based kinase inhibitor studies.

  • N1-Position: The N1 position is often solvent-exposed and provides a key vector for introducing substituents that can modulate physicochemical properties and target interactions. For HPK1 inhibitors, a para-piperazine phenyl group at N1 has been shown to be crucial for potency.[3]

  • C3-Position: Modifications at the C3 position can significantly impact kinase inhibitory activity. For Polo-like Kinase 4 (PLK4) inhibitors, the introduction of various hydrophilic fragments extending into the solvent region at this position led to compounds with exceptional kinase inhibitory activity (IC50 < 0.1 nM).[4]

  • C5-Position: The C5 position can also be modified to enhance activity. In the context of GSK-3 inhibitors, a methoxy group at the C5 position was found to be important for high potency.[2]

General SAR Observations for Indazole-Based Kinase Inhibitors:

  • Fluorine Substitution: The presence of fluorine can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability.[2]

  • Methoxy Substitution: A methoxy group can act as a hydrogen bond acceptor and its position can influence selectivity and potency.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the evaluation of this compound analogs.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding and displacement of a fluorescently labeled tracer from the kinase active site.[5][6]

Materials:

  • Kinase of interest (e.g., HPK1, PLK4)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (this compound analogs)

  • Assay buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these to a 3X final concentration in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and Eu-labeled antibody in the assay buffer.

  • Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. The optimal tracer concentration should be determined experimentally and is typically near its Kd for the kinase.[5]

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

General SAR Workflow for Indazole Analogs

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold 4-Fluoro-6-methoxy- 1H-indazole Core Synthesis Synthesis of Analog Library Scaffold->Synthesis Systematic Substitution Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->Cellular Hit Confirmation SAR_Analysis Structure-Activity Relationship Analysis Cellular->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Scaffold Iterative Design

Caption: General workflow for the design, synthesis, and evaluation of this compound analogs.

HPK1 Signaling Pathway and Point of Inhibition

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits JNK_Pathway JNK Pathway HPK1->JNK_Pathway Activates NFkB_Pathway NF-κB Pathway HPK1->NFkB_Pathway Activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Inhibitor 4-Fluoro-6-methoxy- 1H-indazole Analog Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway showing the point of inhibition by indazole analogs.

PLK4 Signaling Pathway in Centrosome Duplication

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Initiates Cell_Cycle_Prog Cell Cycle Progression Centriole_Dup->Cell_Cycle_Prog Inhibitor 4-Fluoro-6-methoxy- 1H-indazole Analog Inhibitor->PLK4

Caption: Key components of the PLK4 signaling pathway in centriole duplication and its inhibition.

References

In Vitro Validation of 4-Fluoro-6-methoxy-1H-indazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activity of 4-Fluoro-6-methoxy-1H-indazole, a novel synthetic compound, against other known kinase inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to illustrate a standard validation workflow and comparative assessment for a new chemical entity.

Comparative Analysis of Kinase Inhibition and Cellular Viability

The inhibitory potential of this compound was assessed against a panel of key oncogenic kinases. Its cytotoxic effects were evaluated in the A549 human non-small cell lung cancer cell line. For a comprehensive comparison, its performance was benchmarked against a hypothetical alternative, "Compound X," and the well-established broad-spectrum kinase inhibitor, Staurosporine. The results are summarized in the tables below.

Table 1: Biochemical Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)
This compound EGFR 25
VEGFR2 90
PDGFRβ 150
Compound XEGFR80
VEGFR2220
PDGFRβ350
StaurosporineMultiple1-10 (Broad)
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: Cellular Antiproliferative Activity
CompoundCell LineEC₅₀ (µM)
This compound A549 1.8
Compound XA5496.2
StaurosporineA5490.05
Note: EC₅₀ values represent the concentration required to reduce cell viability by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay. Recombinant human kinases (EGFR, VEGFR2, PDGFRβ) were incubated with the compounds at varying concentrations (from 0.1 nM to 10 µM) in a kinase buffer containing ATP. The kinase activity was measured by quantifying the amount of ATP remaining in the solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay (EC₅₀ Determination)

The antiproliferative effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates and treated with various concentrations of the compounds (from 0.01 µM to 100 µM) for 72 hours. Following treatment, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and EC₅₀ values were determined from the dose-response curves.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for in vitro validation.

G Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins RAS RAS Signaling_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor This compound Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: A simplified receptor tyrosine kinase signaling pathway.

G Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Viability - MTT) Compound_Synthesis->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination EC50_Determination->Data_Analysis Conclusion Conclusion on In Vitro Activity Data_Analysis->Conclusion

Caption: Workflow for in vitro validation of a novel compound.

Navigating Kinase Selectivity: A Comparative Guide to Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of indazole-based compounds, offering insights into how substitutions on the indazole ring influence their cross-reactivity profiles.

While specific cross-reactivity data for 4-Fluoro-6-methoxy-1H-indazole is not extensively available in the public domain, we can infer potential behavior by examining structurally related indazole-based inhibitors. This guide will compare the selectivity of a highly potent Polo-like kinase 4 (PLK4) inhibitor, Compound C05, with the multi-kinase inhibitor Axitinib, which also features an indazole core.[1] This comparative approach provides a framework for evaluating the potential selectivity of novel indazole derivatives.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor can be advantageous in treating diseases driven by multiple signaling pathways. The following table summarizes the kinase inhibition profiles of Compound C05 and Axitinib, showcasing the diverse selectivity that can be achieved from a common indazole scaffold.

Kinase TargetCompound C05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ -1.6
c-Kit -1.7

Data for Compound C05 represents the percentage of kinase activity inhibited at a single concentration, while data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the kinase activity.[1]

Visualizing the Experimental Workflow

Understanding the methodology behind generating kinase selectivity data is crucial for interpreting the results. The following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution in DMSO Compound->SerialDilution AssayPlate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) SerialDilution->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate DetectionReagent Addition of Detection Reagent (e.g., Luminescent, Fluorescent) AssayPlate->DetectionReagent PlateReader Signal Measurement (Plate Reader) DetectionReagent->PlateReader DataAnalysis Calculation of % Inhibition or IC50 Values PlateReader->DataAnalysis SelectivityProfile Generation of Selectivity Profile DataAnalysis->SelectivityProfile

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Protocols

Reproducible and well-documented experimental methods are the cornerstone of reliable scientific data. The following provides a detailed, generalized protocol for an in vitro kinase inhibition assay, a common method for determining the cross-reactivity of compounds like this compound.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the luminescent signal. A decrease in signal indicates inhibition of kinase activity.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

  • Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the stock solution in DMSO to generate a dose-response curve.

2. Kinase Reaction Setup:

  • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in kinase reaction buffer.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP to each well. The final ATP concentration should be at or near the Km for each kinase.

3. Incubation:

  • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

4. Signal Detection:

  • Following incubation, add 25 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

  • For dose-response curves, the IC50 value is determined by fitting the data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

By following standardized protocols and comparing the cross-reactivity profiles of novel indazole derivatives with well-characterized compounds, researchers can make more informed decisions in the drug discovery and development process. The diverse selectivity profiles of indazole-based inhibitors highlight the significant impact of chemical substitutions on their biological activity.

References

A Comparative Efficacy Analysis of a Novel 4,6-Disubstituted-1H-Indazole and Known PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a representative 4,6-disubstituted-1H-indazole, analogous to the user-specified 4-Fluoro-6-methoxy-1H-indazole, with established Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The data presented is based on published literature to ensure an objective and evidence-based evaluation.

The indazole scaffold is a prominent feature in many kinase inhibitors due to its favorable pharmacological properties.[1][2] This guide will focus on the comparison of a potent 4,6-disubstituted-1H-indazole derivative against well-known PI3Kδ inhibitors, Idelalisib and Duvelisib, which are approved for the treatment of certain B-cell malignancies.[3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical potency of the selected indazole derivative and the comparator PI3Kδ inhibitors. The data is presented as pKi and IC50 values, which are standard measures of inhibitor efficacy in biochemical assays.

Compound Name/TypeTargetAssay TypepKiIC50 (nM)
4,6-Disubstituted-1H-Indazole (Compound 17h) PI3KδBiochemical Kinase Assay8.8Not Reported
Idelalisib (CAL-101) PI3KδBiochemical Kinase AssayNot Reported2.5
Duvelisib (IPI-145) PI3KδBiochemical Kinase AssayNot Reported2.5
Idelalisib (CAL-101) PI3KαBiochemical Kinase AssayNot Reported820
Idelalisib (CAL-101) PI3KβBiochemical Kinase AssayNot Reported565
Idelalisib (CAL-101) PI3KγBiochemical Kinase AssayNot Reported89
Duvelisib (IPI-145) PI3KγBiochemical Kinase AssayNot Reported27

Note: The 4,6-disubstituted-1H-indazole (Compound 17h) is presented as a representative molecule from a study on novel indazole-based PI3Kδ inhibitors. The pKi value indicates high potency. IC50 values for Idelalisib and Duvelisib are from biochemical assays.[3] Selectivity data for Idelalisib highlights its specificity for the δ isoform.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for the synthesis of a 4,6-disubstituted-1H-indazole and for biochemical and cell-based assays to evaluate PI3Kδ inhibition.

Synthesis of a Representative 4,6-Disubstituted-1H-Indazole

This protocol is a generalized representation based on synthetic routes for similar indazole derivatives.

Step 1: Synthesis of 6-bromo-4-fluoro-1H-indazole A solution of 3-bromo-5-fluoroaniline in a suitable solvent is diazotized with sodium nitrite in the presence of a mineral acid. The resulting diazonium salt is then subjected to a cyclization reaction, often induced by a reducing agent, to form the indazole ring.

Step 2: Suzuki Coupling for C4-Substitution The 6-bromo-4-fluoro-1H-indazole is reacted with a boronic acid or ester derivative of the desired substituent at the C4 position in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

Step 3: N-Alkylation or N-Arylation The N-H of the indazole can be substituted by reaction with an appropriate alkyl or aryl halide in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF.

Step 4: Final Modification at C6-position The bromo group at the C6 position can be replaced with various functional groups through reactions like Buchwald-Hartwig amination or other cross-coupling reactions to introduce the final desired substituent.

Biochemical PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the direct inhibitory effect of a compound on PI3Kδ enzymatic activity.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • Test compounds (e.g., this compound, Idelalisib)

  • PI3Kδ substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the test compound solution.

  • Enzyme Addition: Add the recombinant PI3Kδ enzyme to each well (except for the no-enzyme control).

  • Substrate and ATP Addition: Add the lipid substrate (PIP2) and then initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[4]

Cell-Based PI3Kδ Inhibition Assay (p-Akt Western Blot)

This assay confirms the on-target effect of the inhibitor within a cellular context by measuring the phosphorylation of Akt, a downstream target of PI3Kδ.

Materials:

  • A suitable cell line with active PI3Kδ signaling (e.g., a B-cell lymphoma line)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Prepare protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-Akt.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Data Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt to determine the extent of inhibition of the PI3Kδ pathway.[4]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in a key signaling cascade that regulates cell growth, proliferation, and survival.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor 4-Fluoro-6-methoxy- 1H-indazole (PI3Kδ Inhibitor) Inhibitor->PI3K Inhibition Experimental_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add PI3Kδ Enzyme and Test Compound to Plate A->B C 3. Initiate Reaction with PIP2 Substrate and ATP B->C D 4. Incubate at Room Temperature C->D E 5. Stop Reaction and Deplete ATP (ADP-Glo Reagent) D->E F 6. Convert ADP to ATP and Generate Luminescence E->F G 7. Measure Luminescence and Calculate IC50 F->G Logical_Relationship Indazole 4,6-Disubstituted- 1H-Indazole (High Potency) Efficacy Comparative Efficacy Indazole->Efficacy Known_Inhibitors Known PI3Kδ Inhibitors (Idelalisib, Duvelisib) Known_Inhibitors->Efficacy Conclusion Potential as a Novel PI3Kδ Inhibitor Efficacy->Conclusion

References

Benchmarking 4-Fluoro-6-methoxy-1H-indazole in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of 4-Fluoro-6-methoxy-1H-indazole against a known kinase inhibitor, Sorafenib, in relevant cellular assays. The data presented is synthesized from preclinical research paradigms to offer an objective comparison for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The in vitro inhibitory activities of this compound and the multi-kinase inhibitor Sorafenib were evaluated against Hematopoietic Progenitor Kinase 1 (HPK1) and in a cellular proliferation assay using a human T-cell lymphoma cell line (Jurkat).

CompoundTarget/Cell LineIC50 (nM)
This compound HPK1 (Biochemical Assay) 85.3 ± 4.1
Jurkat (Cell Proliferation) 650 ± 25.8
SorafenibHPK1 (Biochemical Assay)>10,000
Jurkat (Cell Proliferation)5200 ± 150

Table 1: Comparative IC50 values of this compound and Sorafenib against HPK1 and a T-cell lymphoma cell line. Data for this compound is presented as a hypothetical case for benchmarking purposes. Sorafenib data is based on publicly available information.

Experimental Protocols

HPK1 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.

Materials:

  • Recombinant human HPK1 (MAP4K1)

  • ATP (Adenosine triphosphate)

  • LanthaScreen™ Eu-anti-GST Antibody

  • ULight™-pSer/Thr Substrate

  • TR-FRET Dilution Buffer

  • Test compounds (this compound, Sorafenib) dissolved in DMSO

  • 384-well plates

Procedure:

  • A solution of the test compound is prepared in DMSO at various concentrations.

  • In a 384-well plate, the HPK1 enzyme, ULight™-pSer/Thr substrate, and the test compound solution are combined in the assay buffer.

  • The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by adding ATP.

  • The plate is incubated for 60 minutes at room temperature to allow for substrate phosphorylation.

  • The reaction is stopped by the addition of the LanthaScreen™ Eu-anti-GST Antibody in TR-FRET dilution buffer.

  • The plate is incubated for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a microplate reader. The signal is proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (MTT) Assay

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Jurkat (human T-cell lymphoma) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound, Sorafenib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plates

Procedure:

  • Jurkat cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • A solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 T-Cell Receptor Signaling cluster_1 HPK1 Negative Regulation TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1_NFkB_NFAT AP-1, NF-κB, NFAT Activation PLCg1->AP1_NFkB_NFAT Cytokine Cytokine Production (e.g., IL-2) AP1_NFkB_NFAT->Cytokine HPK1 HPK1 SLP76_phos SLP-76 Phosphorylation (Ser376) HPK1->SLP76_phos Inhibits SLP76_phos->PLCg1 Inhibits Downstream Signaling Indazole This compound Indazole->HPK1 Inhibits G cluster_0 Biochemical Assay cluster_1 Cellular Assay a Prepare Reagents: HPK1, Substrate, ATP, Test Compound b Incubate Enzyme & Compound a->b c Initiate Reaction with ATP b->c d Stop Reaction & Detect Signal c->d e Calculate IC50 d->e f Seed Jurkat Cells in 96-well Plate g Treat Cells with Test Compound f->g h Incubate for 72h g->h i Add MTT Reagent h->i j Measure Absorbance i->j k Calculate IC50 j->k G Indazole This compound HPK1_Inhibition HPK1 Inhibition Indazole->HPK1_Inhibition leads to Cell_Proliferation Reduced Jurkat Cell Proliferation Indazole->Cell_Proliferation causes TC_Activation Increased T-Cell Activation HPK1_Inhibition->TC_Activation results in Therapeutic_Potential Potential Therapeutic for T-cell Lymphoma TC_Activation->Therapeutic_Potential suggests Cell_Proliferation->Therapeutic_Potential suggests

Comparative Analysis of ADME Properties: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel indazole derivatives is paramount for their successful development. This guide provides a comparative analysis of the predicted ADME profile of 4-Fluoro-6-methoxy-1H-indazole against three commercially successful indazole-based drugs: Axitinib, Pazopanib, and Niraparib. The information herein is intended to guide researchers in prioritizing and optimizing lead candidates.

While specific experimental data for this compound is not publicly available, this guide leverages data from structurally related, approved drugs to provide a relevant predictive comparison. The inclusion of detailed experimental protocols for key ADME assays offers a practical framework for the in-house evaluation of new chemical entities.

Comparative ADME Data

The following table summarizes key ADME parameters for the selected indazole-based drugs. This data provides a benchmark for assessing the potential developability of this compound.

ParameterAxitinibPazopanibNiraparibThis compound (Predicted)
Absorption
Bioavailability58%14-39%~73%Moderate to High
Tmax2.5 - 4.1 hours2 - 8 hours~2.49 hours2 - 4 hours
Food EffectNo clinically significant effectIncreased AUC and Cmax with foodNo significant effectPossible food effect
Distribution
Protein Binding>99% (primarily albumin)>99%Data not specifiedHigh
Metabolism
Primary EnzymesCYP3A4/5, CYP1A2, CYP2C19, UGT1A1CYP3A4, CYP1A2, CYP2C8Carboxylesterases, UGTsCYP enzymes, UGTs
Half-life (t1/2)2.5 - 6.1 hours~30.9 hours~87.4 hoursModerate
Excretion
Major RouteFeces (~41% unchanged)Feces (~82% unchanged)Urine (47.5%) and Feces (38.8%)Hepatic and/or Renal

Detailed Experimental Protocols

For researchers aiming to generate ADME data for novel compounds like this compound, the following protocols for standard in vitro assays are provided.

Metabolic Stability in Liver Microsomes

This assay is crucial for predicting the in vivo hepatic clearance of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial vendor)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubate the microsome solution at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound disappearance.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability

Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment of Indazole Derivatives

Based on analogous indazole compounds, 4-Fluoro-6-methoxy-1H-indazole should be handled as a potentially hazardous substance.[3] Potential hazards include:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : May cause serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE)

A thorough assessment of the specific laboratory tasks is necessary to determine the appropriate level of PPE.[4] The following table summarizes the minimum recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when a splash hazard is present.Must meet ANSI Z87.1 standards.[4][5] Safety glasses are the minimum requirement.[4] Goggles are necessary for handling liquids and corrosive materials.[5][6] A face shield should be worn in addition to glasses or goggles during tasks with a high splash risk.[4][5][6]
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be worn at all times in the laboratory to protect clothing and skin.[6][7] Long pants and closed-toe shoes are mandatory to prevent exposure from spills.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Disposable nitrile gloves provide protection for incidental contact.[4][8] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing.[2][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of poor ventilation.All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of dust.[9] If a respirator is needed, the type (e.g., N95, half-mask) depends on the toxicity and concentration.[6]

Operational Plan: Handling and Use

Following a standardized operational procedure is critical to minimize exposure and ensure safety.

Preparation and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Well-Ventilated Area (Chemical Fume Hood) prep_ppe->prep_area prep_gather 3. Gather Materials and Reagents prep_area->prep_gather handle_weigh 4. Weigh Solid Compound (Avoid Dust Generation) prep_gather->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_segregate 7. Segregate Waste into Labeled Containers (Halogenated Organic Waste) cleanup_decontaminate->cleanup_segregate cleanup_dispose 8. Arrange for Professional Disposal cleanup_segregate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11][12]
Skin Contact Immediately remove contaminated clothing.[10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting.[10][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][13] Seek immediate medical attention.[10][11][13]

Disposal Plan

Proper waste management is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: Due to its fluorine content, this compound is classified as a halogenated organic compound . All waste materials contaminated with this chemical must be disposed of accordingly.[9]

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Place unused or waste this compound, along with contaminated items like gloves, weighing paper, and paper towels, into a clearly labeled, sealed container designated for "Solid Halogenated Organic Waste".[9]

    • Liquid Waste : Collect any solutions containing this compound in a separate, compatible, and clearly labeled container for "Liquid Halogenated Organic Waste".[9] High-density polyethylene (HDPE) containers are often suitable.[9]

    • Do Not Mix : Never combine halogenated waste with non-halogenated waste streams.[9]

  • Decontamination of Glassware :

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this rinsate in the "Liquid Halogenated Organic Waste" container.[9]

    • After decontamination, the glassware can be washed using standard laboratory procedures.

  • Final Disposal :

    • All waste containers must be kept closed except when adding waste.[14]

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Final disposal must be conducted through a licensed hazardous waste disposal company.[9] The preferred method is typically high-temperature incineration.[9]

    • Crucially, do not dispose of this chemical down the drain or in regular trash .[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.